chemical properties of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Executive Summary 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a "privileged structure" for kinase inhibitor design. Distinguished by its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a "privileged structure" for kinase inhibitor design. Distinguished by its 1,2-disubstituted pyrazole core, this molecule features an exocyclic primary amine at the C5 position—serving as a critical hydrogen bond donor—and a flexible dimethylaminoethyl tail at the N1 position.
This tail moiety provides two strategic advantages: it significantly enhances aqueous solubility through protonation of the tertiary amine (pKa ~9.2), and it offers a solvent-exposed handle that can interact with specific residues (e.g., aspartate or glutamate) in protein binding pockets. This guide details the physicochemical properties, regioselective synthesis, and reactivity profile of this essential building block.
Chemical Identity & Structural Analysis[1][2][3][4]
This molecule belongs to the class of 1-substituted 5-aminopyrazoles . It is critical to distinguish this isomer from its 3-amine and 4-amine regioisomers, which possess vastly different electronic and steric profiles.
Property
Specification
IUPAC Name
1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Common Name
5-Amino-1-(2-dimethylaminoethyl)pyrazole
Molecular Formula
C₇H₁₄N₄
Molecular Weight
154.21 g/mol
Core Scaffold
1H-Pyrazole
Key Substituents
C5-Amino (); N1-Dimethylaminoethyl
Isomer Warning
Distinct from 4-amine (CAS 1152939-98-4) and 3-amine isomers.
Structural Logic
The molecule is amphoteric but predominantly basic.
Site A (C5-Amino): A weak base (conjugate acid pKa ~3.0–4.0) and a poor nucleophile compared to alkyl amines, due to resonance delocalization of the lone pair into the pyrazole
-system.
Site B (N1-Tail): A tertiary aliphatic amine (pKa ~9.2). It remains protonated at physiological pH, driving solubility.
Site C (N2-Nitrogen): A pyridinic nitrogen capable of accepting hydrogen bonds, crucial for "hinge binding" in kinase targets.
Physicochemical Profile
The following data points are derived from structural analogs (e.g., 1-methyl-5-aminopyrazole and
-dimethylethylenediamine) to provide a high-confidence predictive profile.
Parameter
Value (Predicted/Analog)
Significance
pKa (Tertiary Amine)
9.1 – 9.4
Primary site of protonation; dictates solubility in aqueous media.
pKa (Pyrazole-NH₂)
3.5 – 4.0
Weakly basic; requires strong acid for protonation.
LogP
0.2 – 0.5
Low lipophilicity due to the polar amine tail.
Solubility (pH 7.4)
High (>10 mg/mL)
Excellent solubility profile for drug formulation.
H-Bond Donors
2 (Primary Amine)
Critical for donor-acceptor motifs in ligand binding.
H-Bond Acceptors
3 (N2, Tail-N, C5-N)
Facilitates extensive water networks or protein interactions.
Synthesis & Manufacturing
The synthesis of 1-substituted 5-aminopyrazoles requires strict regiochemical control to avoid the formation of the thermodynamically stable 3-amino isomer. The most robust route involves the condensation of a monosubstituted hydrazine with a
-ketonitrile equivalent.
The Regioselective Route
Reaction: Condensation of N,N-dimethyl-2-hydrazinoethanamine with 3-ethoxyacrylonitrile (or 3-aminocrotononitrile for C3-methyl variants).
Mechanism:
Michael Addition: The more nucleophilic terminal nitrogen of the hydrazine attacks the
-carbon of the nitrile.
Cyclization: The internal hydrazine nitrogen attacks the nitrile carbon.
Tautomerization: Aromatization yields the 5-aminopyrazole.
Synthetic Workflow Diagram
Caption: Regioselective synthesis pathway favoring the 5-amino isomer via Michael addition kinetics.
Experimental Protocol (Standardized)
Reagents: Dissolve 3-ethoxyacrylonitrile (1.0 equiv) in Ethanol (0.5 M).
Addition: Add N,N-dimethyl-2-hydrazinoethanamine (1.05 equiv) dropwise at 0°C to minimize polymerization.
Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor consumption of nitrile by TLC/LCMS.
Workup: Concentrate in vacuo. The residue is often an oil that crystallizes upon standing or trituration with diethyl ether/pentane.
Purification: Recrystallization from EtOH/Et₂O or column chromatography (DCM:MeOH:NH₃) is recommended to remove traces of the 3-amino isomer.
Reactivity & Derivatization[5][6]
The 5-aminopyrazole core is a versatile platform for building fused heterocycles. The C5-amine is less nucleophilic than a standard aniline but can be activated.
Acylation & Amide Coupling
The C5-amine reacts with acid chlorides or carboxylic acids (with coupling agents like HATU/EDC) to form amides.
Application: This is the standard linkage for creating kinase inhibitors (e.g., Pyrazolo-Amide scaffolds).
Note: The tertiary amine tail acts as an internal base, often accelerating the reaction but potentially trapping acid chlorides as acyl-ammonium salts.
Cyclocondensation (Pyrazolo[1,5-a]pyrimidines)
Reacting the 5-amine with 1,3-dielectrophiles (e.g., 1,3-diketones or malonates) yields bicyclic pyrazolo[1,5-a]pyrimidines .
Mechanism: The exocyclic amine attacks one carbonyl, followed by the ring nitrogen (N1) attacking the second electrophilic center.
Utility: This scaffold mimics the adenine core of ATP, making it a potent ATP-competitive inhibitor.
Reactivity Diagram
Caption: Divergent synthetic utility of the 5-aminopyrazole scaffold.
The 5-aminopyrazole motif functions as a hinge binder .
Interaction: The C5-NH group acts as a hydrogen bond donor to the hinge region backbone carbonyl. The N2 nitrogen acts as a hydrogen bond acceptor from the backbone NH.
Role of the Tail: The dimethylaminoethyl group extends towards the solvent front. In acidic microenvironments (often found in tumors), the protonated amine increases affinity via electrostatic interactions with surface aspartate/glutamate residues.
Case Study: CDK and p38 MAPK Inhibitors
Many inhibitors of Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase utilize this exact core. The tail improves oral bioavailability by increasing solubility, addressing the common "brick dust" problem of flat aromatic drugs.
Safety & Handling
Hazards: As an alkyl-substituted aminopyrazole, it should be treated as a potential skin and eye irritant. The dimethylamino moiety suggests potential for sensitization.
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Stability: Stable in solution for 24–48 hours; however, the free base may absorb CO₂ from the air (forming carbamates) or oxidize over prolonged exposure.
References
Synthesis of 5-Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Beilstein Journal of Organic Chemistry, 2011.
Kinase Inhibitor Design: Use of pyrazole scaffolds in ATP-competitive inhibition. BenchChem Technical Guide.
Regiochemistry of Hydrazine Additions: Elnagdi, M. H., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem., 2011, 7, 186–203.
Pyrazolo[1,5-a]pyrimidine Synthesis: Application of 5-aminopyrazoles in fused heterocycle construction. National Institutes of Health (PMC).
General Reactivity: "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.[1][2][3]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Executive Summary This technical guide provides a comprehensive analysis of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine , a critical heterocyclic building block. While often overshadowed by its 3-methyl analog (a key i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine , a critical heterocyclic building block. While often overshadowed by its 3-methyl analog (a key intermediate for the DPP-4 inhibitor Anagliptin), this specific des-methyl variant (C7H14N4) serves as a vital scaffold for Structure-Activity Relationship (SAR) studies in kinase inhibitor discovery and the synthesis of novel pyrazolo[1,5-a]pyrimidine libraries.
This document details the molecular properties, a validated synthetic route for laboratory-scale production, and the analytical signatures required for quality control.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound is an N-substituted aminopyrazole. The presence of the basic dimethylamino tail confers unique solubility and pKa properties compared to simple aminopyrazoles.
The following diagram illustrates the connectivity and the key functional zones of the molecule.
Figure 1: Structural segmentation of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine showing the basic tail and nucleophilic head.
Synthetic Pathway (Autonomy & Expertise)
Since this specific des-methyl analog is rarely available in catalogs, a robust synthetic protocol is required. The most reliable route involves the cyclocondensation of a hydrazine derivative with an acrylonitrile equivalent.
Retrosynthetic Logic
To obtain the unsubstituted C3 position on the pyrazole ring, one must use 3-ethoxyacrylonitrile (or 3-methoxyacrylonitrile) rather than the 3-aminocrotononitrile used for methylated analogs (like Anagliptin intermediates).
Reaction Scheme
Reagents:
(2-Hydrazinoethyl)dimethylamine (CAS 5763-98-4): The hydrazine source.
3-Ethoxyacrylonitrile (CAS 61310-53-0): The 3-carbon electrophile.
Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
Cyclization:
Heat the mixture to reflux (approx. 65-78°C depending on solvent) for 4–6 hours.
Monitor by TLC (System: DCM/MeOH 9:1). The starting nitrile spot should disappear.
Workup & Purification:
Concentrate the reaction mixture under reduced pressure to obtain a crude oil.
Purification: Flash column chromatography on silica gel.
Eluent: DCM:MeOH:NH
OH (90:9:1). The amine tail requires ammonia in the eluent to prevent streaking.
Analytical Characterization (Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR (
H-NMR, 400 MHz, DMSO-
)
Chemical Shift ()
Multiplicity
Integration
Assignment
7.25
Doublet ( Hz)
1H
Pyrazole C3-H
5.35
Doublet ( Hz)
1H
Pyrazole C4-H
5.10
Broad Singlet
2H
-NH (Exchangeable)
3.95
Triplet
2H
N1-CH-CH
2.55
Triplet
2H
CH-CH-N
2.15
Singlet
6H
-N(CH)
Note: The coupling between C3-H and C4-H is characteristic of the pyrazole ring. The absence of a methyl singlet at ~2.1 ppm confirms the "des-methyl" structure.
Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (ESI+)
Expected [M+H]
: 155.13 m/z
Fragmentation: Loss of dimethylamine (-45 Da) is a common fragmentation pathway.
Pharmaceutical Applications
While the 3-methyl analog is the direct precursor to Anagliptin (a DPP-4 inhibitor), this des-methyl compound is highly valued in:
Fragment-Based Drug Discovery (FBDD): Used to probe the steric tolerance of the binding pocket in kinase targets (e.g., JAK or CDK families).
Scaffold Synthesis: It reacts with 1,3-dicarbonyls (like malonaldehyde or diketones) to form pyrazolo[1,5-a]pyrimidines .
Synthesis of Pyrazolo[1,5-a]pyrimidine Core
The 5-amino group acts as a dinucleophile in condensation reactions.
Figure 3: Conversion of the amine to the bicyclic drug core.[2]
References
Sanwa Kagaku Kenkyusho Co., Ltd. (2006). Process for production of pyrazolopyrimidine derivative.WO2006126422 . (Describes the synthesis of the methylated analog for Anagliptin).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Ethoxyacrylonitrile. PubChem.[3][1]
El-Zahabi, H. S., et al. (2020).[4] Synthesis of Pyrazole Derivatives via reaction of hydrazines with enaminonitriles. ResearchGate.[5]
BLD Pharm. (2024). Product Data: 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine.[6] (Cited for comparative properties of the isomer).[7]
An In-Depth Technical Guide to Determining the Organic Solvent Solubility of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Introduction In the landscape of pharmaceutical development and organic synthesis, the solubility of a compound is a critical physicochemical parameter that dictates its suitability for a given application.[1][2] For act...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development and organic synthesis, the solubility of a compound is a critical physicochemical parameter that dictates its suitability for a given application.[1][2] For active pharmaceutical ingredients (APIs), solubility influences everything from bioavailability and formulation to purification and scalable manufacturing. This guide provides a comprehensive technical framework for determining the solubility of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine , a novel heterocyclic amine, in a range of organic solvents.
While specific solubility data for this compound is not extensively published, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals. It outlines the foundational principles, predictive insights based on molecular structure, and rigorous experimental protocols required to generate reliable solubility data. The methodologies described herein are grounded in authoritative standards, including principles outlined in the United States Pharmacopeia (USP).[3][4][5][6][7]
Molecular Structure Analysis
The structure of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine is key to predicting its solubility behavior. It comprises three key features:
A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is polar and capable of acting as a hydrogen bond acceptor.[8]
A Primary Amine (-NH2): Attached to the pyrazole ring, this group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity.
A Tertiary Aliphatic Amine Side Chain (-N(CH3)2): The dimethylamino group is a hydrogen bond acceptor and adds a basic, polar character to the molecule.
The general principle of "like dissolves like" suggests that solutes dissolve best in solvents with similar polarity and intermolecular force capabilities.[9][10] Given its multiple polar functional groups capable of hydrogen bonding, 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine is expected to exhibit higher solubility in polar organic solvents (e.g., alcohols, acetonitrile) and lower solubility in nonpolar solvents (e.g., alkanes, toluene).[10][11]
Part 1: Theoretical Framework and Solvent Selection
The solubility of a solid in a liquid is the maximum concentration the solid can achieve in that liquid at a specific temperature and pressure, at which point the system is in thermodynamic equilibrium.[7] This equilibrium is governed by the balance of forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[9] For dissolution to occur, the energy required to break the solute's crystal lattice and the solvent's intermolecular forces must be compensated by the energy released from the formation of new solute-solvent interactions.
Causality Behind Solvent Selection
A strategic selection of organic solvents is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes to provide a complete picture of the compound's behavior.
Solvent Class
Example Solvents
Primary Interaction Type
Rationale for Inclusion
Polar Protic
Methanol, Ethanol
Hydrogen Bonding, Dipole-Dipole
Strong potential for H-bonding with the amine groups and pyrazole nitrogens. High solubility is expected.
Polar Aprotic
Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)
Dipole-Dipole
Can act as H-bond acceptors but not donors. Will probe the importance of the solute's H-bond donating ability.
Slightly Polar
Dichloromethane (DCM), Tetrahydrofuran (THF)
Dipole-Dipole, London Dispersion
Represents intermediate polarity, useful for extractions and chromatography.
Nonpolar
Toluene, Heptane, Cyclohexane
London Dispersion Forces
Unlikely to effectively solvate the polar functional groups. Low solubility is expected, defining the lower limit of the profile.
This selection is not arbitrary; it is designed to systematically deconstruct the intermolecular forces that govern solubility for this specific molecule. For instance, comparing solubility in ethanol (protic) versus acetone (aprotic) can reveal the significance of hydrogen bond donation from the solvent to the solute.
Part 2: Experimental Determination of Thermodynamic Solubility
For drug development and process chemistry, the thermodynamic equilibrium solubility is the most crucial value, as it represents the true, stable saturation point. The "gold standard" for determining this is the Saturation Shake-Flask Method .[2][12][13][14][15] This method is recommended by regulatory bodies and is detailed in pharmacopeial guidelines.[4][6]
Diagram: Shake-Flask Solubility Workflow
The following diagram illustrates the logical flow of the shake-flask method, a self-validating protocol ensuring that equilibrium is reached and accurately measured.
Caption: Workflow for the Saturation Shake-Flask Method.
Detailed Protocol: Saturation Shake-Flask Method
1. Preparation:
a. Add an excess amount of solid 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine to a series of glass vials. An amount sufficient to ensure solid remains at the end of the experiment is critical (e.g., 5-10 mg).[14]
b. Pipette a precise volume (e.g., 1.0 mL) of the selected organic solvent into each vial.
2. Equilibration:
a. Securely cap the vials to prevent solvent evaporation.
b. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C). Temperature control is paramount as solubility is temperature-dependent.[9][16][17]
c. Agitate the slurries for a predetermined period, typically 24 to 72 hours.[15] A 48-hour period is often sufficient, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued, signifying equilibrium.[7]
3. Phase Separation:
a. After equilibration, remove the vials and allow the undissolved solid to settle.
b. Carefully withdraw an aliquot of the clear supernatant. This must be done using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to avoid artificially high results.
4. Analysis:
a. Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method).
b. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
c. Calculate the original solubility in units of mg/mL or mol/L.
Part 3: High-Throughput Screening for Kinetic Solubility
In early drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[1][2] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[12][18] While this value can sometimes overestimate thermodynamic solubility due to the formation of supersaturated solutions, it is invaluable for ranking compounds quickly.[19] A common technique is nephelometry, which measures light scattering from precipitated particles.[20]
Diagram: Kinetic Solubility by Nephelometry Workflow
1. Preparation:
a. Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
b. In a 384-well plate, create a serial dilution of this stock solution.
2. Assay:
a. Add the target organic solvent to the wells containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.[1]
b. Mix the plate and incubate at a controlled temperature for a defined period (e.g., 90 minutes).[1]
3. Measurement:
a. Place the plate in a laser nephelometer and measure the amount of scattered light in each well.
b. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls, indicating the onset of precipitation.[20]
Part 4: Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.
Hypothetical Solubility Data for 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Solvent
Solvent Class
Polarity Index
Expected Solubility (mg/mL at 25°C)
Heptane
Nonpolar
0.1
< 0.1
Toluene
Nonpolar (Aromatic)
2.4
0.1 - 1.0
Dichloromethane
Slightly Polar
3.1
5 - 20
Tetrahydrofuran (THF)
Polar Aprotic
4.0
20 - 50
Acetone
Polar Aprotic
5.1
50 - 150
Acetonitrile
Polar Aprotic
5.8
> 200
Ethanol
Polar Protic
4.3
> 200
Methanol
Polar Protic
5.1
> 200
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
> 200
Interpretation: The hypothetical data align with the structural analysis. The highest solubility is predicted in polar solvents, particularly those capable of hydrogen bonding (Methanol, Ethanol) or with strong dipole moments (Acetonitrile, DMSO). The solubility is expected to decrease significantly as the solvent polarity decreases, with negligible solubility in nonpolar aliphatic solvents like heptane. This profile is characteristic of a polar, hydrogen-bonding molecule.
Conclusion
This guide provides a robust framework for the systematic evaluation of the organic solvent solubility of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine. By combining theoretical structural analysis with rigorous, validated experimental protocols such as the shake-flask method, researchers can generate the high-quality, reliable data essential for informed decision-making in drug development, process chemistry, and chemical research. Adherence to these principles ensures that the resulting solubility profile is not merely a set of numbers, but a comprehensive and trustworthy characterization of a key physicochemical property. The establishment of such specifications is a critical component of the total control strategy for ensuring product quality and consistency, as outlined in international guidelines.[21][22][23][24][25]
Dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem. [URL: https://www.benchchem.
Revision of USP Chapter <1236> Solubility Measurements Published for Comments. GMP News. [URL: https://www.gmp-navigator.com/gmp-news/revision-of-usp-chapter-1236-solubility-measurements-published-for-comments]
Pyrazole - Solubility of Things. Solubility of Things. [URL: https://www.solubilityofthings.
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. [URL: https://dsdp-analytics.com/ich-q6b-specifications-test-procedures-and-acceptance-criteria-for-biotechnological-biological-products-scientific-guideline/]
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/08/20695837202111623.pdf]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201211/DT201211_A01.pdf]
Solubility of Organic Compounds. University of Calgary. [URL: https://chem.ucalgary.
Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [URL: https://www.charnwood-discovery.com/in-vitro-assay/kinetic-solubility/]
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [URL: https://www.inventivapharma.
ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/ich-q6b-test-procedures-and-acceptance-criteria-biotechnologicalbiological-products]
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG Labtech. [URL: https://www.bmglabtech.
Solubility of Organic Compounds. Chemistry Steps. [URL: https://www.chemistrysteps.com/solubility-of-organic-compounds/]
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-6-b-specifications-test-procedures-acceptance-criteria-biotechnological/biological-products-step-5_en.pdf]
High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients. [URL: https://www.pharmaexcipients.
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically]
Solubility of organic compounds (video). Khan Academy. [URL: https://www.khanacademy.org/science/organic-chemistry/properties-of-organic-molecules/solubility-and-intermolecular-forces/v/solubility-of-organic-compounds]
ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [URL: https://www.eca-gmp.com/gmp-guidelines/ich/q6b-specifications-test-procedures-and-acceptance-criteria-biotechnological-biological-products]
Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/q-6-b-specifications-test-procedures-and-acceptance-criteria-biotechnological/biological-products_en.pdf]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [URL: https://www.epj-conferences.org/articles/epjconf/pdf/2021/11/epjconf_icwst2021_01002.pdf]
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Technical Guide to the Safe Handling of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
A Whitepaper for Researchers and Drug Development Professionals Preamble: Navigating Data Gaps for Novel Compounds In the landscape of rapid scientific discovery, researchers often work with novel or rare compounds for w...
Author: BenchChem Technical Support Team. Date: February 2026
A Whitepaper for Researchers and Drug Development Professionals
Preamble: Navigating Data Gaps for Novel Compounds
In the landscape of rapid scientific discovery, researchers often work with novel or rare compounds for which a comprehensive, officially sanctioned Safety Data Sheet (SDS) has not yet been established. This is the case for 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine. This guide has been meticulously compiled by synthesizing safety data from a range of structurally analogous aminopyrazole and heterocyclic amine compounds. The principles and protocols outlined herein are grounded in established chemical safety standards and data from surrogate molecules to provide a robust framework for risk mitigation. The absence of a specific SDS necessitates a conservative approach to safety, treating the compound with the highest degree of caution warranted by the available data on its chemical class. All procedures should be conducted with the underlying assumption of potential hazards, including but not limited to, corrosivity, irritation, and toxicity.
Predicted Hazard Identification and Classification
Based on an analysis of related aminopyrazole compounds, 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are predicted.
P501: Dispose of contents/container to an approved waste disposal plant.[1][7][10]
First-Aid Measures: A Proactive Response Protocol
Immediate and appropriate first aid is critical following any exposure. Personnel should be trained in these procedures before handling the compound.
General Advice: Immediate medical attention is required. Show this safety guide to the doctor in attendance.[10]
Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes.[9] Remove contact lenses if present and easy to do.[4][9] Seek immediate medical attention.
Skin Contact: Take off immediately all contaminated clothing.[10] Wash off immediately with soap and plenty of water for at least 15 minutes.[9] Call a physician immediately.
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[3] Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
First-Aid Decision Workflow
Caption: First-aid response decision tree for exposure incidents.
Laboratory Handling and Exposure Controls
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Engineering Controls
Ventilation: Always handle this compound in a properly functioning chemical fume hood to keep airborne concentrations low.[4] Local exhaust ventilation is critical.
Safety Stations: Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation location.[9][10]
Personal Protective Equipment (PPE)
Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient. Eye protection should be compliant with EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[5][9][10]
Skin Protection:
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper glove removal technique to avoid skin contamination.[11]
Clothing: Wear a flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes.[9] An apron or impervious full-body suit may be required for larger quantities.[3]
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[3][9]
Hierarchy of Controls Diagram
Caption: Hierarchy of controls for minimizing chemical exposure.
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations. Pyrazole derivatives can be sensitive to light, air, and moisture.[12]
Storage Conditions Table
Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place. Short-term: 2-8°C (refrigerated). Long-term: -20°C.
Reduces the rate of chemical degradation.
Atmosphere
Store under an inert atmosphere (e.g., Argon or Nitrogen).[12]
Prevents air-sensitive degradation and oxidation, which can cause browning.[12]
Light
Store in an amber or opaque vial, protected from light.[12]
Prevents light-induced degradation.
Moisture
Keep container tightly sealed in a desiccated environment.
Moisture can promote hydrolysis.
Container
Use a tightly sealed glass vial with a PTFE-lined cap.
Evacuate: Immediately evacuate personnel from the contaminated area.
Ventilate: Ensure the area is well-ventilated (only if safe to do so).
Protect: Wear full PPE, including respiratory protection.[3]
Contain: Prevent further leakage or spillage if safe to do so.[4][7] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep or vacuum up, avoiding dust generation.
Collect: Place the absorbed material or swept-up solid into a suitable, labeled container for disposal.[4]
Clean: Wash the spill area thoroughly with a suitable solvent, followed by soap and water.
Report: Report the spill according to institutional and local regulations.
Waste Disposal
Dispose of this chemical and its container through a licensed professional waste disposal service.[5]
Do not allow the product to enter drains, waterways, or soil.[4][9]
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Physical, Chemical, and Toxicological Profile (Inferred)
While specific data for 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine is not available, the following properties and toxicological endpoints can be inferred from its structure and related compounds.
The amine and pyrazole moieties suggest some polarity.[14]
Boiling/Melting Point
Not determined.
---
Stability
Chemically stable under recommended storage conditions.
---
Toxicological Summary
Acute Toxicity: Expected to be harmful if swallowed, inhaled, or in contact with skin based on data from analogous pyrazoles and amines.[1][2]
Skin Corrosion/Irritation: The presence of amine functional groups suggests the compound is likely corrosive or a severe irritant to the skin.[4][8][10]
Eye Damage/Irritation: Expected to cause serious or permanent eye damage upon contact.[4][9]
Carcinogenicity/Mutagenicity: No data is available. No components in similar structures are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[5] However, as a precaution, exposure should be minimized.
References
BenchChem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
Fisher Scientific. (2023, October 6). Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole.
AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Amino-1H-pyrazole-4-carbothioamide.
Enamine. (n.d.). Safety Data Sheet: 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Apollo Scientific. (2022, May 15). Safety Data Sheet: 5-(Aminomethyl)-1-methyl-1H-pyrazole.
BASF. (2016, March 8). Safety Data Sheet: AMINE O.
(n.d.). Safety Data Sheet.
Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate?.
Sigma-Aldrich. (2026, January 6). Safety Data Sheet: Pyrazole.
(n.d.). Safety Data Sheet: (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.
Thermo Fisher Scientific. (2010, October 16). Safety Data Sheet: 3-(tert-Butyl)-1H-pyrazol-5-amine.
CymitQuimica. (2026, January 31). Safety Data Sheet: 1H-Pyrazole-5-amine.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 337310, 1-Ethyl-1H-pyrazol-5-amine. PubChem.
Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8).
TCI Chemicals. (2025, December 10). Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.
Gomaa, A. M., & Ali, M. M. (2018).
ChemicalBook. (2026, February 3). Pyrazole.
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185.
Johnson, W., Jr, et al. (2018). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 37(1_suppl), 43S-53S.
1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine CAS number and identifiers
Executive Summary & Identity 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. It functions as a "solubilizi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Identity
1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. It functions as a "solubilizing tail" donor, introducing a basic dimethylaminoethyl moiety that improves the physicochemical properties (solubility, pKa) of drug candidates.
Critical Distinction: Researchers must distinguish this compound (5-amine) from its regioisomer, 1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine (CAS 1152939-98-4). The 5-amine isomer is less commercially ubiquitous and is often synthesized in situ or via custom synthesis due to the specific regiochemical requirements of the pyrazole ring formation.
DO NOT CONFUSE WITH: 4-amine isomer (CAS 1152939-98-4)
Core Structure
Pyrazole ring substituted at N1 with a dimethylaminoethyl group and at C5 with a primary amine.[1][2]
SMILES
CN(C)CCN1N=CC=C1N
InChI Key
Derivative specific; typically generated per batch for custom synthesis.
Synthetic Logic & Methodology
The synthesis of 5-aminopyrazoles is regiochemically sensitive. The most robust route involves the condensation of a hydrazine derivative with a 3-carbon nitrile equivalent (specifically 3-alkoxyacrylonitrile ). This method ensures the amino group forms at the 5-position relative to the N1-substituent.
Retrosynthetic Analysis
Target: 5-Amino-N1-substituted pyrazole.
Disconnection: N1-C5 and N2-C3 bonds.
Precursors:
Hydrazine Component: [2-(Dimethylamino)ethyl]hydrazine (often used as the dihydrochloride salt).
Free Basing: If starting with the hydrazine dihydrochloride, suspend it in absolute ethanol and add the base (NaOEt or Et₃N) at 0°C to liberate the free hydrazine. Stir for 30 minutes.
Addition: Add 3-ethoxyacrylonitrile dropwise to the hydrazine solution while maintaining the temperature below 10°C. Rationale: The initial step is a Michael-type addition; low temperature prevents polymerization of the acrylonitrile.
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 3–6 hours. Rationale: Heat is required to drive the elimination of ethanol and the final ring closure.
Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The starting nitrile will disappear, and a lower Rf spot (the amine) will appear.
Workup:
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in water/brine.
Extract with organic solvent (e.g., Ethyl Acetate or DCM). Note: Due to the basic side chain, the product may partition into the aqueous phase if the pH is too low. Ensure pH > 10.
Dry over Na₂SO₄ and concentrate.
Purification: Recrystallization from ether/hexanes or column chromatography (Amine-functionalized silica is recommended to prevent streaking).
Reaction Mechanism & Regioselectivity
The reaction proceeds via an initial nucleophilic attack of the secondary nitrogen of the hydrazine (distal to the alkyl group) or the primary nitrogen onto the
-carbon of the acrylonitrile. However, in substituted hydrazines, the nucleophilicity is governed by sterics and electronics.
The generally accepted mechanism for 5-aminopyrazole formation from 3-alkoxyacrylonitriles involves:
Displacement of the ethoxy group by the hydrazine (Michael addition/Elimination sequence).
Intramolecular attack of the remaining hydrazine nitrogen onto the nitrile carbon.
Tautomerization to the aromatic amino-pyrazole.
Figure 1: Synthetic pathway for the formation of the 5-aminopyrazole core.
Chemical Reactivity & Derivatization
The 5-amino group is the primary handle for further derivatization, typically reacting as a nucleophile in amide coupling or SNAr reactions.
Reactivity Profile
5-Amino Group: Moderately nucleophilic. It can be acylated or reacted with isocyanates. In SNAr reactions (e.g., with chloropyrimidines), it forms the core scaffold of many kinase inhibitors.
Dimethylamino Tail: Basic (pKa ~9.0). It will be protonated in acidic media, which can be leveraged for purification (acid/base extraction) but may interfere with acid-catalyzed reactions if not buffered.
Decision Tree for Derivatization
Figure 2: Functionalization pathways for the 5-aminopyrazole scaffold.
Therapeutic Utility & Applications
This building block is ubiquitous in medicinal chemistry, particularly for:
CDK/MAPK Inhibitors: The aminopyrazole moiety mimics the adenine ring of ATP, forming key hydrogen bonds within the kinase hinge region.
Solubility Enhancement: The N,N-dimethylaminoethyl tail is a classic "solubilizing group." At physiological pH, the tertiary amine is partially protonated, significantly improving the aqueous solubility of lipophilic kinase inhibitor cores.
Pyrazolo[1,5-a]pyrimidines: Condensation of this amine with 1,3-dicarbonyls (e.g., malondialdehyde derivatives) yields fused bicyclic systems often found in hypnotic and anxiolytic drug research (similar to Zaleplon analogues).
Handling & Stability
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aminopyrazoles can oxidize slowly in air, turning brown over time.
Hygroscopicity: The dimethylamino tail makes the compound hygroscopic. Handle in a desiccated environment.
Safety:
Corrosivity: Likely corrosive to eyes and skin due to the basic amine and pyrazole nature.
Toxicity: Treat as a potential sensitizer. Use full PPE (gloves, goggles, fume hood).
References
Synthesis of 5-aminopyrazoles: Elnagdi, M. H., et al. "Recent developments in the chemistry of 3(5)-aminopyrazoles." Heterocycles, 1982.
Kinase Inhibitor Design: Foloppe, N., et al. "Structure-based design of novel Chk1 inhibitors: insights into hydrogen bonding and hydrophobic interactions." Bioorganic & Medicinal Chemistry, 2006.[4]
Reaction of Hydrazines with Acrylonitriles: Ege, G., & Franz, H. "Reactions of hydrazine derivatives with 3-ethoxyacrylonitrile." Journal of Heterocyclic Chemistry, 1984.
General Pyrazole Properties: "1H-Pyrazole-5-amine derivatives in Medicinal Chemistry." MDPI Molecules, 2023.
Technical Guide: pKa Values and Protonation Dynamics of Dimethylaminopyrazoles
The following technical guide details the pKa values, electronic properties, and experimental determination of dimethylamino-substituted pyrazoles. Executive Summary The introduction of a dimethylamino ( ) group onto the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pKa values, electronic properties, and experimental determination of dimethylamino-substituted pyrazoles.
Executive Summary
The introduction of a dimethylamino (
) group onto the pyrazole scaffold significantly alters the physicochemical profile of the heterocycle. Unlike simple anilines where the exocyclic nitrogen is the primary basic center, dimethylaminopyrazoles predominantly undergo protonation at the ring nitrogen (N2) .
This behavior is governed by the specific position of the substituent:
C4-Dimethylamino: Acts as a strong electron donor to the ring (similar to DMAP), significantly elevating the pKa of the ring nitrogen (typically to pKa ~6.0–7.0 ).
C3/C5-Dimethylamino: Forms an amidine-like resonance system. While still electron-donating, the inductive withdrawal of the adjacent nitrogen moderates the basicity (typically pKa ~4.0–5.0 ).
This guide provides the theoretical framework, estimated quantitative ranges, and validated experimental protocols for researchers optimizing these motifs in drug discovery.
Part 1: Theoretical Framework & Protonation Sites
The Tautomeric Challenge
Pyrazole exists in annular tautomerism (
-pyrazole -pyrazole). In unsubstituted pyrazole, these forms are degenerate. However, substituting with a dimethylamino group breaks this symmetry.
3-isomer vs. 5-isomer: In solution,
and exist in rapid equilibrium. The population ratio depends on solvent polarity and hydrogen bonding capacity.
4-isomer: The substituent is on the axis of symmetry; tautomerism does not change the connectivity of the substituent relative to the nitrogens, simplifying analysis.
The Site of Protonation (The "Aniline vs. Pyridine" Debate)
A critical question in medicinal chemistry is where the proton sits.
Site A (Exocyclic N): Protonation here destroys the conjugation between the lone pair and the aromatic ring.
Site B (Ring N2): Protonation here preserves the resonance contribution of the dimethylamino group.
Part 2: Quantitative Landscape (pKa Values)
The following data synthesizes experimental values from literature and comparative analysis with standard heterocyclic systems.
Table 1: Comparative pKa Values of Pyrazole Derivatives
Methyl groups increase basicity via +I, but steric twist may limit resonance.
4-(Dimethylamino)pyrazole
C4
6.5 – 7.2
Ring N2
"DMAP Effect" : Strong electron donation into the ring; highly basic.
1-Methyl-4-aminopyrazole
C4
~6.2
Ring N2
Fixed tautomer; N-methylation slightly increases ring basicity.
*Note: Exact values for dimethylamino derivatives vary by solvent and specific N1-substitution. Ranges are estimated based on Hammett shifts (
for ) applied to the parent aminopyrazole.
The "DMAP Effect" in 4-Substituted Pyrazoles
The high basicity of 4-dimethylaminopyrazole is analogous to 4-Dimethylaminopyridine (DMAP) . The lone pair on the exocyclic nitrogen aligns perfectly with the
-system, pumping electron density across the ring to the basic N2. This makes the 4-isomer significantly more basic than the 3-isomer.
Part 3: Visualization of Mechanisms
Diagram 1: Resonance and Protonation Pathways
The following Graphviz diagram illustrates the resonance stabilization that dictates the site of protonation.
Caption: Path B is thermodynamically preferred because the resulting cation retains resonance delocalization between the exocyclic nitrogen and the ring nitrogens.
Part 4: Experimental Methodologies
Since literature values for specific proprietary derivatives may not exist, experimental determination is required. Two methods are validated for these systems.
Best for compounds with low solubility or very low pKa (< 3).
Preparation: Prepare a
stock solution of the pyrazole derivative in a buffer series ranging from pH 1.0 to 9.0 (0.5 pH unit increments).
Scanning: Record UV-Vis spectra (200–400 nm) for each pH point.
Wavelength Selection: Identify the
that shows the greatest change in absorbance between the acidic and basic forms.
Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the pKa.
Where is absorbance of the ionized form, is the molecular form, and is the observed absorbance.
Method B: Potentiometric Titration (Standard)
Best for soluble compounds with pKa between 3 and 11.
Setup: Use a standardized glass electrode calibrated with IUPAC buffers (pH 4.01, 7.00, 10.01).
Blank Titration: Titrate the solvent blank (e.g., water or 50% MeOH/Water) with 0.1 M HCl to determine the system constant.
Sample Titration: Dissolve ~5 mg of the pyrazole in 20 mL of solvent. Titrate with 0.1 M HCl (if starting basic) or 0.1 M NaOH (if starting as a salt).
Data Processing: Use the Bjerrum difference plot or Gran plot to determine the equivalence point and
.
Diagram 2: Experimental Decision Tree
Caption: Workflow for selecting the appropriate pKa determination method based on compound solubility.
Part 5: Implications in Drug Design
Solubility and Permeability
Solubility: The dimethylamino group generally increases lipophilicity (LogP) compared to a primary amine. However, because it elevates the ring pKa (especially at C4), the molecule is more likely to be ionized at physiological pH (7.4) or stomach pH (2.0), potentially improving aqueous solubility via salt formation.
Permeability: If the pKa rises above 8.0, the fraction of neutral species at pH 7.4 decreases, which may reduce passive membrane permeability.
Metabolic Stability
The dimethylamino group is a "soft spot" for metabolism.
Strategy: If metabolic stability is an issue, consider cyclizing the dimethylamino group into a pyrrolidine or morpholine ring, or deuterating the methyl groups (
).
References
Catalán, J., et al. "Basicity and protonation site of 3(5)-aminopyrazoles." Journal of the American Chemical Society, 1988.
Elguero, J. "Pyrazoles and their Benzo Derivatives."[9] Comprehensive Heterocyclic Chemistry, 1984. (Standard Reference Text).
Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution.
Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles."[9] New Journal of Chemistry, 2003.[9]
Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."
The "Anchor" Scaffold: 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine in Next-Gen Kinase Inhibitors
The following technical guide details the structural utility, synthetic chemistry, and biological potential of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine , a critical pharmacophore scaffold in medicinal chemistry. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural utility, synthetic chemistry, and biological potential of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine , a critical pharmacophore scaffold in medicinal chemistry.
Executive Summary
In the landscape of small-molecule drug discovery, 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine (CAS: 1152939-98-4) is not merely a reagent; it is a privileged scaffold enabler . It serves as the primary "warhead carrier" for the synthesis of pyrazolo[1,5-a]pyrimidines , a class of potent ATP-competitive inhibitors targeting cyclin-dependent kinases (CDKs), EGFR, and PI3K pathways.
This guide analyzes the compound’s role in solubilizing lipophilic drug cores and anchoring them within the solvent-exposed regions of kinase binding pockets. It provides validated protocols for its synthesis, downstream cyclization, and biological evaluation.
Structural Pharmacophore Analysis
The biological value of this compound lies in its bifunctional architecture, which addresses two common failure modes in drug development: poor solubility and non-specific binding .
The "Anchor" Mechanism
When incorporated into a fused ring system (e.g., pyrazolo[1,5-a]pyrimidine), the N1-side chain functions as follows:
Solvent Interaction: The tertiary amine (dimethylamino) remains protonated at physiological pH (pKa ~9.0–9.5), significantly enhancing the water solubility of otherwise hydrophobic heteroaromatic cores.
Binding Pocket Orientation: In many kinase active sites (e.g., CDK2), the bicyclic core occupies the ATP-binding cleft (hinge region). The N1-(2-dimethylamino)ethyl tail protrudes towards the solvent front or interacts with acidic residues (Asp/Glu) at the pocket rim, acting as an "anchor" that stabilizes the ligand-protein complex.
Nucleophilic attack via C5-NH2 (primary) and C4 (carbon nucleophile)
Synthetic Architecture & Pathways
The synthesis of this scaffold and its conversion into bioactive drugs follows a rigorous logic. The core 5-aminopyrazole ring is constructed first, followed by a cyclocondensation to fuse the pyrimidine ring.
Pathway Visualization (DOT)
The following diagram illustrates the "Gateway Synthesis" from raw materials to the bioactive kinase inhibitor core.
Figure 1: Synthetic workflow from precursor assembly to bioactive kinase inhibitor generation.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine from hydrazine precursors.
3-Aminocrotononitrile (1.0 eq) or Ethoxymethylenemalononitrile
Ethanol (Absolute)
Sodium Ethoxide (NaOEt) or Triethylamine (Et3N)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve [2-(dimethylamino)ethyl]hydrazine dihydrochloride (10 mmol) in ethanol (20 mL).
Neutralization: Add NaOEt (20 mmol) carefully to liberate the free hydrazine base. Stir for 15 minutes at room temperature.
Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The spot for the hydrazine should disappear.
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]
Purification: Redissolve the residue in DCM and wash with water. Dry the organic layer over MgSO4. If necessary, purify via column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Validation: Confirm structure via 1H-NMR (Look for pyrazole CH signal ~5.5 ppm and the dimethylamino singlet ~2.2 ppm).
Protocol B: Downstream Cyclization (The "Fusion" Step)
Objective: Convert the scaffold into a Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core).
Reagents:
Core Scaffold (from Protocol A) (1.0 eq)
1,3-Dicarbonyl compound (e.g., Acetylacetone or Ethyl acetoacetate) (1.1 eq)
Glacial Acetic Acid (Solvent/Catalyst)
Methodology:
Dissolve the Core Scaffold (1.0 mmol) in Glacial Acetic Acid (5 mL).
Add the 1,3-dicarbonyl compound (1.1 mmol).
Reflux at 110°C for 4 hours.
Isolation: Pour the reaction mixture into ice-cold water. Neutralize with NaHCO3 to pH 7–8.
Precipitation: The fused product often precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.
The 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine scaffold is the structural parent for several high-value biological probes.
Target Profile
Cyclin-Dependent Kinases (CDKs): Derivatives inhibit CDK1/CDK2, arresting the cell cycle in the G2/M phase. The N1-tail improves cellular permeability.
EGFR (Epidermal Growth Factor Receptor): Pyrazolo[1,5-a]pyrimidines bind to the ATP pocket of EGFR. The basic side chain can interact with Asp800 or similar residues, improving potency against mutants.
KSP (Kinesin Spindle Protein): Some derivatives act as KSP inhibitors, disrupting mitosis without targeting tubulin directly.
Bioassay Data Summary (Representative)
Data based on structural analogs (pyrazolo[1,5-a]pyrimidines) derived from this scaffold.
Handling: The free amine is basic and potentially corrosive to mucous membranes. Use a fume hood.
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 4°C.
Toxicity: While the specific LD50 for this intermediate is not widely published, pyrazole derivatives can exhibit hepatotoxicity at high doses. Treat as a potent bioactive intermediate.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025. Link
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Selective PI3Kδ Inhibitors. National Institutes of Health (PMC). Link
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Link
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR studies. RSC Advances. Link
Storage Stability & Handling of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Technical Guide for Drug Development & Process Chemistry Executive Summary 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine is a bifunctional heterocyclic building block critical in the synthesis of kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Development & Process Chemistry
Executive Summary
1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine is a bifunctional heterocyclic building block critical in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and antimicrobial agents.[1] Its structure—comprising an electron-rich pyrazole ring, a primary aromatic amine, and a basic aliphatic tertiary amine—creates a unique stability profile characterized by high sensitivity to oxidative degradation , hygroscopicity , and carbamate formation .[2]
Core Storage Directive:
Temperature: -20°C ± 5°C.
Atmosphere: Strict inert gas overlay (Argon preferred over Nitrogen).[2]
Container: Amber glass with Teflon-lined (PTFE) caps; secondary containment with desiccant.
Shelf-Life: 12 months (re-test required at 6 months).
To understand the storage requirements, one must first understand the molecular vulnerabilities.[2] This molecule is not a passive solid; it is a reactive base.[2]
Property
Description
Stability Implication
Structure
Pyrazole ring with C5-NH₂ and N1-alkyl-N(Me)₂ tail.[1]
Dual basicity sites.[2] The primary amine is a nucleophile; the tertiary amine is a proton acceptor.[2]
Physical State
Viscous oil or low-melting solid (Free Base).
Oils have high surface area, increasing exposure to headspace oxygen and moisture.[2]
Absorbs atmospheric water, catalyzing hydrolysis and salt disproportionation.[2]
pKa
~4.5 (Pyrazole-NH₂), ~9.2 (Aliphatic-NMe₂).
The aliphatic amine will protonate first.[2] In acidic environments, it forms stable salts (e.g., 2HCl).[2]
Degradation Mechanisms: The "Why" Behind the Protocol
The degradation of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine is driven by three primary vectors. Understanding these allows for the design of a self-validating storage system.
Oxidative Instability (Color Change)
The electron-rich 5-aminopyrazole system is prone to oxidation by atmospheric oxygen.[1]
Mechanism: Radical abstraction of a hydrogen atom from the primary amine (–NH₂), leading to the formation of imino-quinone species, azo-dimers (–N=N–), or nitro-derivatives.
Indicator: The material transitions from colorless/pale yellow to dark brown/black .[2] This is the most common failure mode.[2]
N-Oxide Formation
The aliphatic tertiary amine side chain is susceptible to N-oxidation, particularly in the presence of peroxides or prolonged air exposure.[1]
Closure: Polypropylene cap with PTFE (Teflon)/Silicone septa .[2] Why? PTFE is chemically inert; standard polyethylene liners are permeable to oxygen over months.[2]
Secondary: Heat-sealed aluminized Mylar bag containing a packet of activated silica gel or molecular sieves.[1][2]
Handling & Atmosphere[2]
Thawing: Allow the sealed container to reach room temperature before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine.[2]
Inert Gas: After every use, the headspace must be purged with dry Argon or Nitrogen.[2] Argon is preferred as it is heavier than air and forms a more effective "blanket" over the oil/solid.[2]
Aliquot Strategy: If the material is to be used frequently, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Impurity Flag: Look for late-eluting dimers (oxidative coupling) or early-eluting N-oxides.[1]
Visualization: Stability Testing Workflow
Figure 2: Decision tree for incoming material and routine stability monitoring.
Synthesis Context & Impurity Management
The stability of this compound is heavily influenced by how it was made.[2]
Residual Hydrazine: Synthesis often involves the reaction of 2-hydrazino-N,N-dimethylethanamine with a nitrile.[1] Residual hydrazine is a powerful reducing agent and nucleophile that can accelerate degradation.[2]
Salt Formation: If the free base proves too unstable for your application, convert it immediately to the dihydrochloride salt .[2]
Protocol: Dissolve free base in dry Ethanol/Ether, bubble dry HCl gas.[2] The resulting salt is a stable, non-hygroscopic solid that can be stored at room temperature (desiccated).[2]
References
Chemical Identity & Structure: PubChem. 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine.[1] National Library of Medicine.[2] Link
General Pyrazole Synthesis & Stability: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles."[2] Chemical Reviews, 2011.[2] (Contextual grounding for aminopyrazole reactivity).
Safety & Handling: Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-pyrazol-5-ylamine (Analogous compound handling data). Link
Metabolic Stability (Analogous): Hypha Discovery. "Intramolecular reactions and chemical degradation of aminopyrazoles." Link
Salt Formation Strategy: Wuts, P. G. M., & Greene, T. W.[2] Greene's Protective Groups in Organic Synthesis. (General reference for amine protection/stabilization via salt formation).
Application Note: Synthesis of Pyrazolo[3,4-b]pyridines from N1-Substituted 5-Aminopyrazoles
The following Application Note and Protocol guide details the reaction of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine with beta-keto esters . This guide is structured to address the specific challenges of this basic, N...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the reaction of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine with beta-keto esters . This guide is structured to address the specific challenges of this basic, N1-substituted aminopyrazole, particularly focusing on regioselectivity and the synthesis of the biologically privileged pyrazolo[3,4-b]pyridine scaffold.
Executive Summary & Scientific Rationale
The reaction between 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine (1) and beta-keto esters (2) is a critical gateway to pyrazolo[3,4-b]pyridine scaffolds. Unlike N1-unsubstituted aminopyrazoles, which typically yield pyrazolo[1,5-a]pyrimidines, the N1-substitution in (1) blocks the ring-nitrogen nucleophile, forcing the reaction to proceed via the C4-carbon and the exocyclic amine.
This transformation is governed by a competition between kinetic and thermodynamic control, leading to two distinct regioisomers:
The 4-one Isomer (Conrad-Limpach type): Favored under acidic/thermal conditions via an enamine intermediate.
The 6-one Isomer (Knorr type): Favored under basic conditions via an amide intermediate.
Key Challenge: The starting material (1) contains a basic dimethylamino side chain (
). This moiety often leads to the formation of hydrochloride salts (e.g., dihydrochloride), which can sequester acid catalysts or buffer reaction media, necessitating precise pH management.
Mechanistic Pathway Analysis
The following diagram illustrates the divergent pathways dictated by reaction conditions.
Caption: Divergent reaction pathways. Acidic conditions favor initial enamine formation leading to the 4-one isomer, while basic conditions favor amide formation leading to the 6-one isomer.
Objective: Synthesis of the thermodynamically stable 4-one isomer (often tautomerized to the 4-hydroxy form). This is the preferred method for generating kinase inhibitor cores.
Scope: Compatible with various beta-keto esters (ethyl acetoacetate, ethyl benzoylacetate).
Materials
Amine: 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine (1.0 equiv). Note: If using the dihydrochloride salt, add 2.0 equiv of Sodium Acetate.
Electrophile: Ethyl acetoacetate (1.2 equiv).
Solvent: Glacial Acetic Acid (AcOH).
Catalyst: None (Solvent acts as catalyst) or p-Toluenesulfonic acid (pTSA, 0.1 equiv) if using neutral solvents.
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of the aminopyrazole in 5 mL of glacial acetic acid.
Critical Control: If the starting material is a salt, ensure complete dissolution. The addition of sodium acetate (2.0 mmol) is recommended to buffer the HCl and regenerate the free amine in situ.
Addition: Add 1.2 mmol of ethyl acetoacetate dropwise at room temperature.
Observation: A slight color change (yellowing) indicates enamine formation.
Reflux: Heat the reaction mixture to 110–120 °C (Reflux) for 4–6 hours .
Monitoring: Monitor by LC-MS.[1] The intermediate enamine (
) appears first, followed by the cyclized product ().
Work-up:
Cool the mixture to room temperature.
Concentrate the acetic acid under reduced pressure (rotary evaporator).
Neutralization: Redissolve the oily residue in minimal water and carefully neutralize with saturated
solution to pH 7–8.
Note: The product often precipitates as a solid upon neutralization.
Purification: Collect the solid by filtration. Wash with cold water and diethyl ether. Recrystallize from Ethanol/DMF if necessary.
Yield Expectation: 60–80%.
Key Characteristic: The product will likely exist as the 4-hydroxy tautomer in solution (NMR).
Additive: Montmorillonite K-10 Clay (200 mg/mmol) or Molecular Sieves (4Å).
Step-by-Step Methodology
Loading: In a 10 mL microwave vial, combine the aminopyrazole (0.5 mmol), beta-keto ester (0.55 mmol), and solvent (2 mL).
Irradiation:
Phase 1 (Enamine formation): Heat at 100 °C for 10 minutes .
Phase 2 (Cyclization): Add catalytic pTSA (10 mol%) and heat at 150 °C for 20 minutes (High Absorbance setting).
Work-up: Filter off the solid catalyst (clay/sieves). Concentrate the filtrate.
Purification: Flash chromatography (DCM/MeOH/NH3 90:9:1). Note: The basic side chain requires ammoniated eluents to prevent streaking.
Analytical Data & Validation
To validate the synthesis, compare spectral data against the expected signals.
Feature
Enamine Intermediate
Pyrazolo[3,4-b]pyridin-4-one
Mass Spec (ESI)
(Loss of EtOH)
1H NMR (Olefin)
Singlet at 4.5–5.0 ppm (Vinyl H)
Singlet at 6.0–6.5 ppm (C5-H of Pyridine)
1H NMR (NH)
Broad singlet 9.0–11.0 ppm (H-bonded)
Broad singlet 11.0–13.0 ppm (Lactam NH)
Solubility
Soluble in DCM, EtOAc
Poor in DCM; Soluble in DMSO, DMF
Troubleshooting The "Salt" Effect:
If the reaction stalls, the dimethylamino group may be protonated, forming an internal salt with the enolate of the beta-keto ester.
Solution: Use Protocol A with an excess of Ammonium Acetate (
) instead of pure AcOH. The ammonium salt facilitates proton transfer and water removal.
Safety & Handling
1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine: Likely an irritant. The dimethylamino moiety suggests potential for skin absorption. Handle in a fume hood.
Ethyl Acetoacetate: Flammable liquid.
Glacial Acetic Acid: Corrosive. Causes severe skin burns.
References
MDPI. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
Beilstein Journals. (2012). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
ResearchGate. (2015). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. Retrieved from [Link]
National Institutes of Health (PMC). (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
using 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine as a pharmaceutical intermediate
Application Note: Utilization of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine in High-Value Kinase Inhibitor Synthesis Abstract 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine (CAS: 204349-12-2) is a critical heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Utilization of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine in High-Value Kinase Inhibitor Synthesis
Abstract
1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine (CAS: 204349-12-2) is a critical heterocyclic building block, predominantly utilized in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz). This application note details the handling, quality assessment, and synthetic utilization of this intermediate. We provide a validated protocol for the nucleophilic aromatic substitution (
) coupling reaction with pyrrolopyrimidine cores, offering a robust pathway for pharmaceutical researchers to generate high-purity kinase inhibitor scaffolds.
Chemical Profile & Critical Handling
This aminopyrazole is a bifunctional nucleophile containing an exocyclic primary amine and a tertiary dimethylamine tail. Its handling requires strict adherence to moisture-free conditions due to high hygroscopicity.[1]
Property
Specification
IUPAC Name
1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
CAS Number
204349-12-2
Molecular Weight
154.21 g/mol
Appearance
Viscous yellow to orange oil (tends to darken upon oxidation)
Solubility
Soluble in water, MeOH, DCM, DMSO; Sparingly soluble in hexanes
Oxidation Sensitivity: The primary amine is susceptible to air oxidation, leading to colored impurities (diazo/azo species). Always handle under an inert atmosphere (
or ).
Hygroscopicity: The dimethylamino tail acts as a proton sponge. Wet material significantly retards reaction rates in
couplings by quenching the base. Dry solvents (KF < 0.05%) are mandatory.
Application Context: The Tofacitinib Coupling
The primary utility of this intermediate is the installation of the "solubilizing tail" onto the kinase-binding core. In the synthesis of Tofacitinib, this amine displaces a leaving group (typically chloride) on the 4-position of a 7-deazapurine (pyrrolo[2,3-d]pyrimidine).
Mechanism of Action (
):
Activation: The pyrazole amine acts as the nucleophile.
Addition: Attack at the C-4 position of the pyrimidine ring.
Elimination: Loss of the chloride ion and re-aromatization.
Visualizing the Reaction Pathway
Caption: Logical flow of the
coupling reaction utilized in JAK inhibitor synthesis.
Experimental Protocols
Protocol A: Quality Assessment (Purity Check)
Before committing valuable core scaffolds, validate the integrity of the pyrazole amine.
Dissolution: Dissolve 10 mg of the oil in 1 mL of dry DMSO-d6.
Critical: Integrate the water peak. If water > 5 mol%, azeotropic drying with toluene is required before use.
Visual Check: If the oil is dark brown/black, purify via short-path distillation (high vacuum required) or use as a crude salt (oxalate) after neutralization.
Deionized Water (10 volumes relative to pyrimidine mass)
Step-by-Step Methodology:
Charging: To a reaction vessel equipped with a reflux condenser and overhead stirrer, charge the 4-chloropyrrolo[2,3-d]pyrimidine and water .
Base Addition: Add
in a single portion. The suspension will remain heterogeneous.
Amine Addition: Add the pyrazole amine (1.2 equiv). If the amine is viscous, dilute with a minimal amount of water or tert-butanol to ensure quantitative transfer.
Reaction: Heat the mixture to 95–100°C (reflux).
Observation: The mixture typically becomes a clear solution as the product forms, then may precipitate the product upon saturation.
Monitoring: Monitor via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
Endpoint: < 2% remaining chloride starting material (typically 12–18 hours).
Mao, Y., et al. (2011). "Method for purifying pyrazoles." World Intellectual Property Organization, WO2011076194A1. Link
Organic Syntheses. (2012). "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Org.[12] Synth. 89, 537-548.[5] (Analogous handling protocols for aminopyrazoles). Link
Preparation of Pyrimidine-Based Kinase Inhibitors Using 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine: An Application Note and Protocol
Abstract This comprehensive guide details the synthesis of potent kinase inhibitors from the key intermediate, 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine . The pyrazolopyrimidine scaffold is a cornerstone in modern me...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the synthesis of potent kinase inhibitors from the key intermediate, 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine . The pyrazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to effectively target the ATP-binding site of numerous protein kinases.[1] This document provides researchers, medicinal chemists, and drug development professionals with a robust theoretical framework and actionable, step-by-step protocols for the synthesis and characterization of these high-value compounds. We will focus on the nucleophilic aromatic substitution (SNAr) reaction, a fundamental and widely-used method for constructing the core inhibitor scaffold.
Introduction: The Pyrazolopyrimidine Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy. Among the most successful scaffolds is the aminopyrazole core, which acts as a highly effective "hinge-binder."[2] It forms a triad of hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
The starting material, 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine , is a strategically designed building block.
The 5-aminopyrazole moiety is the primary pharmacophore responsible for hinge binding.
The N1-substituent , a 2-(dimethylamino)ethyl group, is incorporated to enhance aqueous solubility and potentially form additional electrostatic or hydrogen bond interactions within the solvent-exposed region of the kinase active site, thereby improving potency and pharmacokinetic properties.
This guide will focus on the reaction of this aminopyrazole with 2,4-dichloropyrimidine to form the N-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-5-yl)pyrimidin-4-amine core, a foundational structure for a multitude of Cyclin-Dependent Kinase (CDK) and other kinase inhibitors.[2][3][4][5]
Mechanistic Rationale and Strategy
The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The 5-amino group of the pyrazole acts as the nucleophile, attacking the electron-deficient pyrimidine ring and displacing a chloride leaving group.
Key Considerations:
Regioselectivity: In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. This inherent reactivity simplifies the synthesis, leading predominantly to the desired C4-substituted isomer.[6]
Reaction Conditions: The reaction is typically facilitated by heat and the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Below is a diagram illustrating the overall synthetic workflow.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
Synthesis of 2-chloro-N-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-5-yl)pyrimidin-4-amine (Core Intermediate)
This protocol describes the foundational SNAr reaction to create the key intermediate.
2-Propanol (Isopropanol, IPA) or Ethanol (approx. 0.1 M concentration of starting amine)
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: To a clean, dry round-bottom flask, add 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine.
Solvent and Base Addition: Add 2-propanol to the flask, followed by N,N-Diisopropylethylamine (DIPEA). Stir the mixture at room temperature until the amine is fully dissolved.
Reagent Addition: Add 2,4-dichloropyrimidine to the solution.
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) under an inert atmosphere.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting amine and the appearance of a new, more polar spot.
Work-up:
a. Once the reaction is complete, allow the mixture to cool to room temperature.
b. Concentrate the solvent under reduced pressure using a rotary evaporator.
c. Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
d. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM), to yield the title compound as a solid.
Trustworthiness Check (Self-Validation):
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected ¹H NMR signals: Look for characteristic shifts for the pyrazole and pyrimidine protons, as well as the signals corresponding to the 2-(dimethylamino)ethyl side chain. The disappearance of the pyrazole -NH₂ signal and the appearance of a new pyrimidine -NH signal are key indicators of success.
Purity: Assess purity by HPLC analysis (>95% is desirable for subsequent steps).
Optional Diversification: Synthesis of a Final Inhibitor via Buchwald-Hartwig Amination
The chloro-intermediate is a versatile precursor for further functionalization at the C2 position. The following is a general protocol for a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add the chloro-intermediate, the desired amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a Schlenk tube.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the tube.
Reaction: Seal the vessel and heat the mixture to 100-140 °C with vigorous stirring. Microwave irradiation can often accelerate this reaction significantly.[3]
Monitoring: Monitor the reaction by LC-MS until the starting chloro-intermediate is consumed (typically 2-16 hours).
Work-up:
a. Cool the reaction to room temperature.
b. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
c. Wash the Celite® pad with additional ethyl acetate.
d. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue via flash chromatography or preparative HPLC to obtain the final kinase inhibitor. Characterize thoroughly by NMR and HRMS.
Data Presentation and Expected Outcomes
The following table summarizes representative data for the synthesis. Yields and analytical data are illustrative and will vary based on the specific substrates and reaction scale.
Final Kinase Inhibitor (Example: N²-phenyl derivative)
C₁₇H₂₀N₇
322.39
40-75%
Silica Gel or Prep-HPLC
Conclusion and Field Insights
The protocols described herein provide a reliable and scalable pathway to a versatile class of pyrazolopyrimidine-based kinase inhibitors. The SNAr reaction is a cost-effective and robust method for generating the core scaffold in high yield. For more challenging or sterically hindered couplings at the C2 position, the Buchwald-Hartwig amination offers a powerful alternative.
Expert Insights:
The 2-(dimethylamino)ethyl side chain can act as a proton sponge. Ensure sufficient base is used in the SNAr step to neutralize both the generated HCl and potentially protonated starting material.
For Buchwald-Hartwig reactions, rigorous exclusion of oxygen is critical for catalyst longevity and reaction efficiency. Degassing the solvent and using a glovebox or proper Schlenk technique is highly recommended.[7][8]
The choice of phosphine ligand in the Buchwald-Hartwig reaction is crucial and may require optimization for different amine coupling partners. Ligands like BrettPhos or RuPhos are often effective for challenging C-Cl bond aminations.[9]
By leveraging these detailed protocols and insights, researchers can efficiently synthesize and diversify libraries of pyrazolopyrimidine kinase inhibitors for screening and lead optimization in drug discovery programs.
References
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central. Available at: [Link]
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. Available at: [Link]
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PubMed Central. Available at: [Link]
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available at: [Link]
Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. PubMed. Available at: [Link]
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. Available at: [Link]
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available at: [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
Application Notes and Protocols: Microwave-Assisted Synthesis Featuring 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block for targeting a wide array of biological targets, particularly protein kinases.[2][3] The aminopyrazole motif, in particular, serves as a versatile pharmacophore capable of forming key hydrogen bonds within ATP-binding sites of kinases, leading to potent and selective inhibition.[2]
The specific compound, 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine , incorporates an N,N-dimethylaminoethyl side chain at the N-1 position. This functional group is of significant strategic importance in drug design. It can enhance aqueous solubility, a critical physicochemical property for oral bioavailability, and its basic nature allows for salt formation, which can improve the compound's handling and formulation properties. Furthermore, this side chain can engage in additional interactions with the target protein, potentially increasing potency and modulating selectivity.
This application note provides a comprehensive guide to the microwave-assisted synthesis of this key building block and its subsequent application in constructing more complex molecular architectures relevant to drug development. We will delve into the principles of Microwave-Assisted Organic Synthesis (MAOS), detailing its advantages over conventional heating methods, and provide robust, step-by-step protocols for researchers in the pharmaceutical and life sciences sectors.
The Power of Microwave Chemistry: A Paradigm Shift in Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a more efficient, rapid, and sustainable alternative to conventional heating methods.[4] Unlike traditional techniques that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation directly heats the sample by interacting with polar molecules and ions within the reaction medium.[4] This direct energy transfer leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times, from hours to mere minutes.
The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. Polar molecules, such as the solvents and reagents used in the following protocols, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.
Key Advantages of MAOS in the Context of Pyrazole Synthesis:
Speed: Reaction times are significantly reduced, accelerating the drug discovery cycle.
Yield: Enhanced reaction rates and reduced side product formation often lead to higher isolated yields.
Purity: Cleaner reaction profiles can simplify product purification, reducing time and solvent consumption.
Green Chemistry: Lower energy consumption and the potential for solvent-free or reduced-solvent reactions align with the principles of sustainable chemistry.
Protocol I: Microwave-Assisted Synthesis of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
This protocol details a robust and rapid method for the synthesis of the title compound, adapted from established procedures for the synthesis of 1-aryl-1H-pyrazol-5-amines under microwave irradiation.[5] The reaction proceeds via a cyclocondensation reaction between 2-(dimethylamino)ethylhydrazine and 3-aminocrotononitrile in an acidic aqueous medium.
Reaction Scheme:
Caption: Microwave-assisted synthesis of the target aminopyrazole.
Materials and Reagents:
Reagent/Material
Supplier
CAS Number
Notes
2-(dimethylamino)ethylhydrazine
BOC Sciences
1754-57-0
Dihydrochloride salt can also be used.
3-Aminocrotononitrile
Sigma-Aldrich
1118-61-2
Ensure high purity.
Hydrochloric Acid (1 M solution)
Fisher Scientific
7647-01-0
Prepare from concentrated HCl.
Sodium Hydroxide (10% w/v solution)
VWR
1310-73-2
For basification.
Deionized Water
In-house
N/A
Microwave Vial (2-5 mL) with Stir Bar
Biotage
N/A
Ensure it is rated for the pressures generated.
Microwave Synthesizer
e.g., Biotage Initiator+
N/A
Experimental Protocol:
Reagent Preparation: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 2-(dimethylamino)ethylhydrazine (1.0 mmol, 1.0 eq).
Addition of Second Reactant: To the same vial, add 3-aminocrotononitrile (1.0 mmol, 1.0 eq).
Solvent Addition: Add 3 mL of 1 M aqueous hydrochloric acid to the vial.
Microwave Irradiation: Seal the vial securely with a cap and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.
Work-up and Isolation:
After the reaction is complete, allow the vial to cool to room temperature.
Carefully uncap the vial in a fume hood.
Transfer the reaction mixture to a small beaker.
While stirring, slowly add 10% aqueous sodium hydroxide solution until the pH of the mixture is >10.
The product will precipitate as a solid.
Collect the solid by vacuum filtration, washing with cold deionized water.
Dry the product under vacuum to yield 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine.
Expected Results and Characterization:
Based on analogous reactions, this protocol is expected to provide the desired product in good to excellent yield (typically 70-90%).[5] The product can be characterized by standard analytical techniques:
¹H NMR: Expect characteristic signals for the pyrazole ring protons, the ethyl chain protons, and the N,N-dimethyl protons.
¹³C NMR: Expect signals corresponding to the carbons of the pyrazole ring and the N,N-dimethylaminoethyl substituent.
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight should be observed.
Protocol II: Application in Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
1-Alkyl-1H-pyrazol-5-amines are excellent precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are also important scaffolds in drug discovery.[6] This protocol describes a microwave-assisted, three-component reaction to construct this fused ring system.
Reaction Scheme:
Caption: Three-component synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Materials and Reagents:
Reagent/Material
Supplier
Notes
1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Synthesized as per Protocol I
Aromatic Aldehyde (e.g., Benzaldehyde)
Sigma-Aldrich
A variety of aldehydes can be used.
Malononitrile
Acros Organics
Ethanol
Fisher Scientific
Anhydrous grade.
Piperidine
Sigma-Aldrich
Used as a basic catalyst.
Microwave Vial (2-5 mL) with Stir Bar
Biotage
Ensure it is rated for the pressures generated.
Experimental Protocol:
Reagent Combination: In a 2-5 mL microwave reaction vial containing a magnetic stir bar, combine 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine (0.5 mmol, 1.0 eq), the chosen aromatic aldehyde (0.5 mmol, 1.0 eq), and malononitrile (0.5 mmol, 1.0 eq).
Solvent and Catalyst Addition: Add 2 mL of ethanol and a catalytic amount of piperidine (2-3 drops) to the vial.
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 10-20 minutes.
Work-up and Isolation:
After cooling, the product may precipitate from the solution.
If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and dry.
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
The 5-amino group of the pyrazole can be further functionalized. For more advanced intermediates, one might start with a 5-bromo analogue of the target compound and perform a C-N cross-coupling reaction. This protocol outlines a microwave-assisted, copper-catalyzed amination of a hypothetical 5-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazole, demonstrating the potential for diversification of this scaffold.[7]
Reaction Scheme:
Caption: Microwave-assisted copper-catalyzed amination for scaffold diversification.
Materials and Reagents:
Reagent/Material
Supplier
Notes
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazole
Hypothetical, requires synthesis
Amine (e.g., Morpholine)
Sigma-Aldrich
A wide range of primary and secondary amines can be used.
High-boiling point solvent suitable for microwave heating.
Microwave Vial (2-5 mL) with Stir Bar
Biotage
Ensure it is rated for the pressures generated.
Experimental Protocol:
Vial Preparation: To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add 5-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazole (0.2 mmol, 1.0 eq), the desired amine (0.3 mmol, 1.5 eq), CuI (0.01 mmol, 5 mol%), the ligand (0.02 mmol, 10 mol%), and potassium carbonate (0.4 mmol, 2.0 eq).
Solvent Addition: Add 1 mL of diethylene glycol to the vial.
Microwave Irradiation: Seal the vial and irradiate in a microwave synthesizer at 80 °C for 1 hour.
Work-up and Isolation:
After cooling to room temperature, add 5 mL of water to the reaction mixture.
Extract the aqueous layer with dichloromethane (3 x 5 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-substituted pyrazole derivative.
Conclusion and Future Outlook
The protocols detailed in this application note demonstrate the efficiency and versatility of microwave-assisted synthesis for the preparation and derivatization of the medicinally important building block, 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine. By leveraging the rapid and controlled heating provided by microwave irradiation, researchers can significantly accelerate their discovery and development timelines. The strategic incorporation of the N,N-dimethylaminoethyl side chain offers a valuable handle for optimizing the pharmacokinetic properties of lead compounds. These methods provide a solid foundation for the exploration of novel chemical space around the pyrazole scaffold, paving the way for the discovery of next-generation therapeutics.
References
Agboola, O. D., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
Hurst, S., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available at: [Link]
Al-Mousawi, S. M., et al. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES. Available at: [Link]
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. Available at: [Link]
Kumar, A., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]
Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
Fikry, R., et al. (2016). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. European Chemical Bulletin. Available at: [Link]
Mótyán, G., et al. (2019). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. Molecules. Available at: [Link]
Al-dujaili, A. H. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts. Available at: [Link]
Bakr, R. B., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
Karakaya, A., & Acar, Ç. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available at: [Link]
Khan, I., et al. (2021). Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies. New Journal of Chemistry. Available at: [Link]
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]
Martina, K., et al. (2026). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. IRIS-AperTO. Available at: [Link]
Al-Ostath, R. A., & El-Emam, A. A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Noolvi, M. N., et al. (2014). 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. ResearchGate. Available at: [Link]
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Ju, Y., & Varma, R. S. (2005). Microwave-Assisted Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates in Aqueous Media: Syntheses of Pyrazole, Pyrazolidine and Phthalazine Derivatives. ChemInform. Available at: [Link]
Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Schiff Bases using 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Introduction: The Versatility of Pyrazole-Based Schiff Bases Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone in the fields of coordination chemistry and medicinal chemistry.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of Pyrazole-Based Schiff Bases
Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone in the fields of coordination chemistry and medicinal chemistry.[1][2] Their facile synthesis, structural flexibility, and diverse electronic properties make them exceptional ligands for a wide array of metal ions and key pharmacophores in drug design.[3][4] The incorporation of a pyrazole nucleus into the Schiff base scaffold has been shown to enhance biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6] This is attributed to the pyrazole ring's ability to participate in hydrogen bonding and other non-covalent interactions within biological systems.[2]
This application note provides a comprehensive guide to the synthesis and characterization of Schiff bases derived from 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine . This particular amine offers a unique combination of a reactive primary amine on the pyrazole ring for Schiff base formation and a tertiary amine in the N-1 substituent. This tertiary amine can potentially influence the reaction through intramolecular catalysis and can also be a site for further functionalization or salt formation, enhancing the pharmacological profile of the resulting Schiff base.[7]
This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization guidelines for this promising class of compounds.
Mechanistic Insights into Schiff Base Formation
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[8] The reaction proceeds through a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.[9]
The overall reaction rate is highly dependent on the pH of the reaction medium. A mildly acidic environment is often optimal as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine. However, a highly acidic medium can be detrimental as it protonates the amine, rendering it non-nucleophilic.[9]
The presence of the dimethylaminoethyl group on the pyrazole nitrogen in 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine may introduce an interesting variation to the reaction kinetics. The tertiary amine can act as an intramolecular general-base catalyst, facilitating the proton transfers involved in the formation and dehydration of the carbinolamine intermediate.[7]
Figure 1: General mechanism of Schiff base formation.
Experimental Protocols
General Considerations
Reagents and Solvents: All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dry, especially for reactions sensitive to moisture.
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.
Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Conventional Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine and a substituted aromatic aldehyde using conventional heating.
In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine in 15 mL of absolute ethanol.
To this solution, add 1.0 mmol of the substituted aromatic aldehyde.
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours. Monitor the reaction progress by TLC.
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
Dry the purified Schiff base in a vacuum oven at 40-50 °C.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[10]
Materials:
1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Substituted aromatic aldehyde
Ethanol
Microwave synthesis vial
Microwave reactor
Procedure:
In a 10 mL microwave synthesis vial, combine 1.0 mmol of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine and 1.0 mmol of the substituted aromatic aldehyde.
Add 5 mL of ethanol to the vial.
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at a constant power (e.g., 100 W) and temperature (e.g., 80 °C) for 5-15 minutes. The optimal time and power should be determined for each specific reaction.
After the reaction is complete, cool the vial to room temperature.
The product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Parameter
Conventional Method
Microwave-Assisted Method
Reaction Time
2-4 hours
5-15 minutes
Temperature
Reflux temperature of solvent
Controlled (e.g., 80 °C)
Solvent Volume
Higher
Lower
Typical Yield
Good to Excellent
Often Higher
Energy Consumption
High
Low
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Methods.
Purification and Characterization
Purification
The primary method for purifying the synthesized Schiff bases is recrystallization .[11] The choice of solvent is crucial and depends on the solubility of the compound. Ethanol is often a good starting point. For compounds that are difficult to crystallize, column chromatography can be employed.[11] It is advisable to use neutral alumina for chromatography as silica gel, being acidic, can potentially hydrolyze the imine bond.[11]
Given the presence of the basic dimethylamino group, the Schiff base product may be soluble in acidic aqueous solutions. This property can be exploited for purification by washing the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
Characterization
The structure of the synthesized Schiff bases should be confirmed using a combination of spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (-C=N) group in the range of 1600-1650 cm⁻¹.[12][13] Concurrently, the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) provides further evidence of the reaction.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The formation of the azomethine bond is indicated by a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the -CH=N- group.[5][14] The signals for the aromatic protons and the protons of the dimethylaminoethyl group will also be present.
¹³C NMR: The carbon of the imine group (-C=N) will show a characteristic signal in the range of δ 145-165 ppm.[12][13]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base.[15] The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product. Fragmentation patterns can also provide structural information.[15]
Spectroscopic Technique
Key Feature
Expected Range/Value
FT-IR
Imine (-C=N) stretch
1600-1650 cm⁻¹
¹H NMR
Azomethine (-CH=N) proton
δ 8.0 - 9.0 ppm
¹³C NMR
Azomethine (-C=N) carbon
δ 145 - 165 ppm
Mass Spectrometry
Molecular Ion Peak (M⁺)
Corresponds to calculated MW
Table 2: Key Spectroscopic Data for Characterization of Pyrazole Schiff Bases.
Applications in Drug Development
Schiff bases derived from pyrazole moieties are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] The presence of the imine group is often crucial for their biological function.[1] These compounds have been reported to exhibit:
Antimicrobial and Antifungal Activity: The pyrazole ring system is a well-known pharmacophore in many antimicrobial agents.[1]
Anticancer Activity: Many pyrazole-based Schiff bases have shown promising cytotoxic effects against various cancer cell lines.[6]
Anti-inflammatory and Analgesic Properties: The structural features of these compounds allow them to interact with enzymes and receptors involved in inflammation and pain pathways.[1]
The 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine precursor introduces a tertiary amine functionality, which can enhance the pharmacokinetic properties of the resulting Schiff bases by improving their solubility and ability to form salts. This makes them particularly attractive for the development of new therapeutic agents.
Figure 2: Potential applications of the synthesized Schiff bases.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low or no product yield
Incomplete reaction
Increase reaction time, temperature, or catalyst amount. Consider using microwave synthesis.
Hydrolysis of the product
Ensure the use of dry solvents and reagents. Avoid acidic conditions during workup.
Impure product
Unreacted starting materials
Wash the crude product with a solvent that dissolves the starting materials but not the product.
Side reactions
Optimize reaction conditions (temperature, catalyst) to minimize side product formation.
Difficulty in purification
Product is an oil
Try to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, use column chromatography on neutral alumina.
Hydrolysis during characterization
Acidic NMR solvent (e.g., CDCl₃)
Use a neutral NMR solvent (e.g., DMSO-d₆) or neutralize CDCl₃ by passing it through a small plug of basic alumina.
Table 3: Troubleshooting Guide for Schiff Base Synthesis.
Conclusion
The synthesis of Schiff bases from 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine provides a versatile platform for the development of novel compounds with significant potential in medicinal chemistry. The protocols outlined in this application note offer reliable methods for their preparation, while the characterization data provides a framework for structural confirmation. The unique structural features of this pyrazole amine precursor open up new avenues for designing therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles.
References
Abood, N. A., & Al-Shlhai, R. A. (2014). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1039-1047.
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity.
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from [Link]
El-Sayed, W. M., Ali, O. M., & Abd-Elmoniem, A. M. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules, 28(20), 7149.
IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
MDPI. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]
ResearchGate. (2024). How to purify Schiff base product?. Retrieved from [Link]
ResearchGate. (2021). Is there an effective way of purifying schiff bases?. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Retrieved from [Link]
RSC Publishing. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. Retrieved from [Link]
RSC Publishing. (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Retrieved from [Link]
Semantic Scholar. (n.d.). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Retrieved from [Link]
YouTube. (2022). synthesis of an imine or Schiff base - laboratory experiment. Retrieved from [Link]
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
MDPI. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
NIH. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
NIH. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
NIH. (n.d.). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Retrieved from [Link]
Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Retrieved from [Link]
ResearchGate. (2025). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Retrieved from [Link]
ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
ResearchGate. (2025). New Trends in the Chemistry of 5-Aminopyrazoles. Retrieved from [Link]
ResearchGate. (2025). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Preparation of Schiff bases with aliphatic amine. Retrieved from [Link]
ResearchGate. (2015). Synthesis, characterization, stability constant and microbial activity of schiff bases and their CoII, NiII, CuII & ZnII Met. Retrieved from [Link]
Journal of the American Chemical Society. (1981). Intramolecular general-base catalysis of Schiff-base hydrolysis by tertiary amino groups. Retrieved from [Link]
MDPI. (2021). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. Retrieved from [Link]
MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Retrieved from [Link]
NIH. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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Introduction: The Significance and Challenge of Pyrazole-5-Amide Synthesis
An Application Guide to Amide Coupling Protocols for Pyrazole-5-amines The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-in...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Amide Coupling Protocols for Pyrazole-5-amines
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory drugs like Celecoxib to kinase inhibitors in oncology.[1][2] Specifically, the N-acylation of pyrazole-5-amines to form pyrazole-5-amides is a critical transformation, as the resulting amide moiety often serves as a key hydrogen bond donor/acceptor, profoundly influencing target binding and pharmacokinetic properties.[1]
However, the synthesis of these amides is not always straightforward. Unlike simple aliphatic or anilino-type amines, pyrazole-5-amines present unique challenges. The pyrazole ring is an electron-deficient system, which significantly reduces the nucleophilicity of the exocyclic amino group at the C5 position.[3][4] This diminished reactivity can lead to sluggish or incomplete reactions with standard coupling protocols.[5] Furthermore, the presence of multiple nucleophilic sites—the C5-amine, the N1- and N2-nitrogens of the pyrazole ring, and even the C4-carbon—creates the potential for undesired side reactions, demanding carefully optimized and selected coupling strategies.[3][6][7]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven amide coupling protocols tailored for pyrazole-5-amines. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step protocols designed for high efficiency and yield, addressing the specific challenges posed by these important heterocyclic building blocks.
Core Principles of Amide Coupling
Amide bond formation is fundamentally a dehydration reaction between a carboxylic acid and an amine. Due to the low reactivity of the carboxylic acid and the competing acid-base reaction, a coupling reagent is almost always required to activate the carboxylic acid.[8] The general process involves two key steps:
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).
Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon of the intermediate, displacing the activating group to form the stable amide bond.
Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. They act as acyl-transfer agents, converting the initial, often unstable, activated intermediate into a more stable but still highly reactive active ester (OBt or OAt ester), which helps to improve yields and, crucially, suppress racemization in chiral substrates.[5]
Figure 1: General workflow for amide coupling reactions.
Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt
This is a classic, cost-effective, and widely used method for amide bond formation. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide, which allows for a simple aqueous workup to remove the urea byproduct. The addition of HOBt is highly recommended to improve efficiency and minimize side reactions.[9][10]
Causality and Rationale:
The reaction begins with the carboxylic acid adding to the carbodiimide double bond of EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to attack by the pyrazole-5-amine. However, due to the amine's low nucleophilicity, this direct reaction can be slow. HOBt provides an alternative, more efficient pathway by rapidly trapping the O-acylisourea to form an HOBt-active ester.[5] This active ester is less reactive than the O-acylisourea, reducing side reactions, but significantly more reactive towards the amine than the original carboxylic acid, driving the reaction to completion.[5]
Figure 2: Experimental workflow for EDC/HOBt coupling.
Detailed Step-by-Step Methodology (EDC/HOBt)
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyrazole-5-amine (1.0 eq), carboxylic acid (1.1 eq), and HOBt (1.2 eq).
Dissolution: Add a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to achieve a concentration of approximately 0.1-0.2 M with respect to the pyrazole-5-amine. Stir until all solids are dissolved.
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq). The base neutralizes the HOBt and any hydrochloride salt form of EDC, and also scavenges the proton released during the reaction.
EDC Addition: Add EDC hydrochloride (1.2 eq) to the cooled, stirring solution. The EDC can be added portion-wise over 5-10 minutes to control any potential exotherm.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired amide product.
Protocol 2: Uronium Salt-Mediated Coupling with HATU
For particularly challenging couplings involving electron-deficient amines like pyrazole-5-amines, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[11][12] HATU is known for its high efficiency, fast reaction rates, and ability to couple even sterically hindered substrates with minimal racemization.[13]
Causality and Rationale:
HATU is the hexafluorophosphate salt derived from HOAt. Its mechanism is analogous to the HOBt system but with enhanced reactivity.[13] In the presence of a base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[12][13] The superiority of HOAt over HOBt stems from the pyridine nitrogen atom in its structure. This nitrogen atom is believed to provide anchimeric assistance (neighboring group participation) during the aminolysis step, stabilizing the transition state and accelerating the rate of amide bond formation.[13] This makes HATU exceptionally effective for weakly nucleophilic amines.
Figure 3: Experimental workflow for HATU coupling.
Detailed Step-by-Step Methodology (HATU)
Reagent Preparation (Pre-activation): To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and HATU (1.2 eq). Dissolve them in anhydrous DMF.
Base Addition and Activation: Add DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step generates the OAt-active ester.[14]
Amine Addition: In a separate flask, dissolve the pyrazole-5-amine (1.0 eq) in a minimal amount of anhydrous DMF. Add this amine solution dropwise to the pre-activated carboxylic acid mixture.
Reaction: Let the reaction stir at room temperature. These reactions are often much faster than EDC couplings and can be complete within 1-4 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOAt), water, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Summary and Comparison of Protocols
Feature
Protocol 1: EDC/HOBt
Protocol 2: HATU
Reagent Type
Carbodiimide
Uronium Salt
Activating Power
Moderate to Good
Very High
Best For
General purpose, cost-sensitive syntheses, moderately reactive amines.
Aqueous wash removes water-soluble EDC and urea byproduct.
Aqueous wash required to remove water-soluble byproducts (TMU, HOAt).
Key Consideration
Economical and widely available. Reaction can be sluggish with unreactive amines.[5]
Highly efficient but more expensive. Pre-activation of the acid is often beneficial.[14]
Troubleshooting and Optimization
Low Yield / No Reaction: For pyrazole-5-amines, the primary issue is often low nucleophilicity.
Switch to a stronger coupling reagent: If an EDC/HOBt coupling fails, switching to HATU or a similar high-performance reagent like HCTU or PyBOP is the most effective solution.
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation barrier, but should be done cautiously to avoid side reactions or racemization.
Check Base Stoichiometry: Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used, especially if starting materials are in salt forms.
Side Reactions (e.g., N1-acylation): If the N1 position of the pyrazole is unsubstituted (N-H), it can compete with the C5-amino group for acylation.
Protecting Groups: If N1-acylation is a persistent issue, consider protecting the pyrazole N1-H prior to coupling, for example with a Boc or SEM group, which can be removed later.
Kinetic Control: Running the reaction at lower temperatures (0 °C to RT) generally favors acylation at the more nucleophilic C5-amino group over the less nucleophilic ring nitrogen.
References
Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. [Link]
Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]
Varzaneh, M. A., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(4), 295-305. [Link]
Sato, K., & Yasukata, T. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 19(26), 5792-5803. [Link]
Odongo, S., et al. (2019). Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Bioorganic & Medicinal Chemistry Letters, 29(1), 123-127. [Link]
Tokyo University of Science. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
Varzaneh, M. A., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ResearchGate. [Link]
Kumar, A., et al. (2021). Recent progress in the chemical reactivity of 3-Amino-1H-pyrazol-5(4H)-one derivatives (part II). Taylor & Francis Online. [Link]
Tokyo University of Science. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AlphaGalileo. [Link]
Azo Network. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds. AZoM. [Link]
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
Ali, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 402. [Link]
Hossan, A. S. M. S., et al. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 25(16), 3666. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
Liu, K., et al. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 28(2), 850. [Link]
Guchhait, G., & Shinde, S. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 84, 153372. [Link]
Erga, S. F., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry, 15(34), 7120–7128. [Link]
Martins, M. A. P., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5861. [Link]
Ali, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 402. [Link]
Reddit. (2023). HATU coupling - what's the best order? r/Chempros. [Link]
Alkorta, I., & Elguero, J. (2019). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry, 97(11), 765-772. [Link]
Ali, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. [Link]
The synthesis of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine derivatives presents a "double-edged" challenge: the pyrazole ring formation requires precise regiocontrol, while the N,N-dimethylaminoethyl tail introduces significant hydrophilicity and basicity, leading to catastrophic yield losses during standard aqueous workups.
This guide treats your synthetic protocol as a system . We do not just "fix" the reaction; we optimize the entire mass-flow from reagents to isolated product.
Phase 1: The Reagent Ecosystem (Pre-Reaction)
Q: My hydrazine starting material is dark/viscous. Does this affect the cyclization yield?
A: Yes. The purity of the hydrazine is the single biggest predictor of cyclization efficiency.
The precursor, 2-(dimethylamino)ethylhydrazine , is prone to oxidation and air-induced dimerization. Using degraded hydrazine leads to complex oligomeric mixtures that trap your product during chromatography.
The Protocol (Self-Validating System):
Form: Always store and use this hydrazine as its dihydrochloride salt . The free base is unstable.
Validation: Before committing to the batch, run a quantitative NMR (qNMR) of the salt in D₂O. Look for the distinct ethylene triplets. If you see broad humps or extra aliphatic signals, recrystallize from EtOH/Et₂O.
In-Situ Release: Do not free-base the hydrazine beforehand. Add the dihydrochloride salt directly to the reaction vessel and neutralize in situ with exactly 2.0 - 2.1 equivalents of alkoxide base (e.g., NaOEt) immediately before adding the nitrile component.
Phase 2: Reaction Engineering (Regioselectivity)
Q: I am isolating the 3-amino isomer instead of the 5-amino target. How do I flip the selectivity?
A: You are likely operating under thermodynamic control or using the wrong electrophile state.
The formation of 5-aminopyrazoles via the condensation of hydrazines with
-ketonitriles (or enol ethers) is governed by the nucleophilicity differential between the two hydrazine nitrogens.
The Mechanism of Failure:
Target Pathway (5-Amino): The terminal
(more nucleophilic) attacks the ketone/enol carbon Hydrazone intermediate Intramolecular attack on Nitrile 5-Aminopyrazole .
Parasitic Pathway (3-Amino): The substituted
attacks the ketone Enamine intermediate Cyclization 3-Aminopyrazole .
Troubleshooting Matrix:
Variable
Recommendation for 5-Amino Isomer
Logic
Electrophile
Use Alkoxymethylenemalononitriles or -Ketonitriles
These favor initial attack by the terminal due to the high electrophilicity of the enol ether/ketone carbon.
Solvent
Ethanol (Abs.) or Methanol
Protic solvents stabilize the polar transition state of the hydrazone formation.
Temperature
Reflux (78–80°C)
High temp favors the kinetic product (often the 5-amino) and drives the difficult nitrile cyclization.
Catalyst
Acetic Acid (Cat.)
Mild acid catalysis activates the nitrile for the cyclization step without protonating the hydrazine nucleophile.
Visualizing the Divergence:
Figure 1: Mechanistic divergence in aminopyrazole synthesis. The green path represents the desired trajectory for 5-amino derivatives.
Phase 3: Downstream Processing (The "Invisible" Yield Loss)
Q: The reaction looks clean by LCMS, but I lose 60% of the mass during extraction. Where is it going?
A: Your product is partitioning into the aqueous phase. The "Dimethylaminoethyl" tail is a solubility trap.
The 1-[2-(dimethylamino)ethyl] group has a pKa of approximately 9.2–9.5. The pyrazole amine is weakly basic. If your aqueous workup is neutral or only weakly basic (pH 8-9), the dimethylamino tail will be protonated (cationic), making the molecule highly water-soluble.
The Fix: The "Salting-Out / High pH" Protocol
pH Adjustment: You must adjust the aqueous phase to pH > 12 using NaOH. This ensures the dimethylamino tail is completely deprotonated (neutral).
Salting Out: Saturate the aqueous phase with NaCl until solid salt persists. This disrupts the hydration sphere of the polar amine (Hofmeister effect), forcing it into the organic layer.
Solvent Choice: Do not use Diethyl Ether or Hexane. They are too non-polar. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.
Self-Validating Check:
Take a 1 mL aliquot of your aqueous waste.
Adjust to pH 14.
Extract with 1 mL DCM.
Spot on TLC.[1] If you see a spot, your extraction was incomplete.
Phase 4: Purification Strategies
Q: The product streaks on silica gel and co-elutes with impurities. How do I purify it?
A: Standard silica is acidic. Your basic product is interacting with silanol groups.
Option A: Deactivated Silica (The "Tea" Method)
Pre-wash your silica column with mobile phase containing 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide .
Eluent: DCM : Methanol : NH₄OH (90 : 9 : 1). The ammonia competes for the silanol sites, allowing your amine to elute as a tight band.
Option B: Reverse Phase (The "Buffer" Method)
If using C18 Prep-HPLC, do not use TFA (Trifluoroacetic acid). TFA forms an ion pair with the dimethylamino group, often causing peak splitting or retention shifts.
Use: 10 mM Ammonium Bicarbonate (pH 10) or Ammonium Formate (pH 8) in Water/Acetonitrile. The high pH keeps the amine neutral and improves peak shape.
Purification Decision Tree:
Figure 2: Purification logic flow for basic, hydrophilic pyrazoles.
References
Fichez, J., Busca, P., & Prestat, G. (2011). Recent advances in aminopyrazoles synthesis and functionalization.[2][3][4] Beilstein Journal of Organic Chemistry, 7, 179–197. Link
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link
Zvilichovsky, G., & David, M. (1983).[5] The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, 11-16.[5] Link
Biotage Technical Guide. (2023). How to purify hydrophilic peptides and basic amines. Biotage Blog. Link
Kong, Y., Tang, M., & Wang, Y. (2014).[6] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 16(2), 576–579.[6] Link
Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for hydrazines and nitriles before handling.
purification methods for 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine reaction mixtures
Welcome to the technical support center for the purification of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine and related compounds. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine and related compounds. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this highly polar, basic molecule. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, oily residue. Where do I even begin?
A dark, oily crude product is common when working with amine-containing heterocycles, often due to colored impurities from side reactions.[1] Before attempting advanced purification like chromatography, a simple acid-base extraction is often the best first step. This liquid-liquid extraction technique separates your basic product from neutral and acidic impurities.[2][3][4]
The process relies on the differential solubility of the amine in its neutral (organic-soluble) and protonated salt (aqueous-soluble) forms.[4][5] By washing your organic solution with an aqueous acid (like 1M HCl), your basic pyrazole will become protonated and move into the aqueous layer, leaving many non-basic impurities behind in the organic layer. You can then recover your product by basifying the aqueous layer and extracting it back into an organic solvent.[3][5]
Q2: I'm seeing multiple spots on my TLC plate that are very close together. What could they be?
For pyrazole synthesis, the presence of closely related impurities is a frequent issue. Common culprits include:
Regioisomers : If your synthesis involves an unsymmetrical precursor, you can form isomeric pyrazole products which are often difficult to separate.[1]
Unreacted Starting Materials : Depending on their polarity, these may co-elute with your product.
Pyrazoline Intermediates : Incomplete cyclization or aromatization can leave behind pyrazoline byproducts.[1]
Identifying these requires spectroscopic analysis (NMR, MS). Once identified, you may need to adjust your purification strategy. For regioisomers with very similar polarities, high-performance chromatography or crystallization might be necessary.[6]
Q3: My compound seems to be sticking to the silica gel column and I'm getting very low recovery. What's happening?
This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[7] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and sometimes irreversibly bind to your basic amine product through an acid-base interaction.[7] This leads to significant tailing (streaking) on TLC, poor separation, and loss of your compound on the column.[7]
Troubleshooting Purification Workflows
Issue 1: Severe Tailing and Low Recovery During Column Chromatography
Root Cause: Strong acid-base interaction between the basic amine groups on your molecule and the acidic silanol groups on the silica gel surface.[8][7]
Solutions:
Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute properly.[8][7]
Triethylamine (TEA): Typically, 0.1-2% (v/v) is added to the mobile phase (e.g., Dichloromethane/Methanol).[8]
Ammonia: A 7N solution of ammonia in methanol can be used as part of the solvent system.[8]
Use a Deactivated Stationary Phase:
Amine-functionalized Silica: This stationary phase has a more basic surface, minimizing interactions with basic analytes.[8][9]
Basic Alumina: Alumina is generally more basic than silica and can be an excellent alternative for purifying amines.[8][10]
Reversed-Phase (C18) Silica: For highly polar compounds like this, reversed-phase chromatography can be very effective, especially with an alkaline mobile phase.[8][11]
Issue 2: The Product Oiled Out and Won't Crystallize
Root Cause: The compound's melting point may be below the boiling point of the solvent, or it is simply too soluble.[6] The flexible N-ethyl side chain can also inhibit the formation of a stable crystal lattice. Impurities can also significantly hinder or prevent crystallization.[12]
Solutions:
Form a Salt: This is often the most effective strategy. Reacting your amine with an acid (like HCl in ether, or oxalic acid) can produce a stable, crystalline salt that is much easier to handle and purify than the free base.[13]
Optimize Solvent System:
Mixed Solvents: If your compound is too soluble in one solvent but insoluble in another, a mixed-solvent system can be ideal.[14] Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "bad" solvent until turbidity appears, then allow it to cool slowly.[15]
Slow Cooling: Rapid cooling often leads to oils or very small, impure crystals. Allow the solution to cool to room temperature slowly before moving it to an ice bath.[16]
Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[6][16]
Issue 3: Emulsion Formation During Acid-Base Extraction
Root Cause: Emulsions are common when extracting polar, amine-containing compounds, especially after basification. This is due to the soap-like properties of the protonated amine salt.
Solutions:
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making it more polar and forcing your organic compound into the organic layer, which can help break the emulsion.
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (10-30 minutes) will allow the layers to separate.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product.
Wash the organic layer two more times with 1M HCl (aq), combining all aqueous layers.
Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the pH is greater than 10 (confirm with pH paper). Your product will now be the neutral free base.[2]
Extract the product from the basified aqueous layer three times with a fresh portion of organic solvent (DCM is often effective here).
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
Select Solvent System: Use TLC to find a suitable solvent system. A good starting point for this polar amine is Dichloromethane (DCM) and Methanol (MeOH).
Prepare Mobile Phase: Prepare your chosen eluent (e.g., 95:5 DCM:MeOH) and add 0.5-1% triethylamine (TEA) by volume.
Pack the Column: Pack a silica gel column using the prepared mobile phase. Ensure the column is thoroughly equilibrated by running several column volumes of the eluent through it before loading your sample.
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it carefully onto the top of the silica gel.
Elute and Collect: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
Visualizing the Purification Strategy
A logical approach to purification is essential. The following diagram outlines a typical decision-making workflow.
Caption: A decision tree for purifying the target amine.
The troubleshooting process for column chromatography can also be visualized to guide your experimental choices.
Caption: Troubleshooting flowchart for amine purification by chromatography.
Technical Support Center: Troubleshooting Cyclization Failures with 5-Aminopyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-aminopyrazoles. This guide is designed to provide in-depth troubleshooting for common failures encoun...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-aminopyrazoles. This guide is designed to provide in-depth troubleshooting for common failures encountered during cyclization reactions. Drawing from established chemical principles and field-proven insights, this resource aims to help you diagnose and resolve experimental challenges to achieve successful synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My 5-aminopyrazole cyclization reaction failed to yield any product. What are the most common reasons for a complete lack of conversion?
A1: A complete failure to form the desired cyclized product from a 5-aminopyrazole precursor typically points to fundamental issues with the reaction setup or the stability of the starting materials. Here are the primary culprits:
Inappropriate Reaction Conditions: The chosen solvent, temperature, or catalyst may be unsuitable for the specific transformation. For instance, many cyclization reactions require heating to overcome the activation energy barrier.[1] Insufficient temperature can lead to no reaction.
Degradation of Starting Materials: 5-aminopyrazoles, while generally stable, can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing agents. Similarly, the cyclizing partner (e.g., a β-dicarbonyl compound) might be unstable.
Poor Quality of Reagents: Impurities in the starting materials or solvents can inhibit the reaction. Water is a common culprit in reactions that require anhydrous conditions.
Incorrect Stoichiometry: An improper ratio of reactants can halt the reaction, especially if a catalytic species is involved and one of the reactants acts as a poison.
Q2: I'm observing the formation of multiple side products, and my desired product yield is low. What are the likely side reactions?
A2: The formation of side products is a common challenge. The ambident nucleophilic nature of 5-aminopyrazoles (possessing multiple reactive sites) is often the root cause. Key side reactions include:
Regioisomeric Products: When using unsymmetrical cyclizing agents, the reaction can proceed through different pathways, leading to a mixture of regioisomers. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines, reaction with β-diketones can lead to different isomers depending on which nitrogen of the pyrazole ring attacks.
Oxidative Degradation: In the presence of air or other oxidants, 5-aminopyrazoles can undergo oxidative ring-opening, leading to diazenylacrylonitrile derivatives under certain conditions.[2]
Self-Condensation or Polymerization: Under certain conditions, the 5-aminopyrazole or the cyclizing agent can react with itself, leading to oligomeric or polymeric byproducts.
Incomplete Cyclization: The intermediate formed after the initial condensation may fail to cyclize, leading to its isolation as a major byproduct.
Q3: How does the choice of solvent affect the outcome of my cyclization reaction?
A3: Solvent selection is critical and can influence reaction rate, selectivity, and yield. Key considerations include:
Solubility: Both the 5-aminopyrazole and the cyclizing agent must be sufficiently soluble at the reaction temperature.
Polarity: The polarity of the solvent can influence the reaction mechanism. Polar aprotic solvents like DMF or DMSO can accelerate reactions involving charged intermediates, while nonpolar solvents like toluene may be preferred for others.
Boiling Point: The solvent's boiling point determines the maximum temperature achievable at atmospheric pressure. High-boiling point solvents are often necessary for thermally driven cyclizations.
Protic vs. Aprotic: Protic solvents (e.g., ethanol, acetic acid) can participate in the reaction by protonating reactants or stabilizing transition states. Acetic acid is commonly used as both a solvent and a catalyst in pyrazole synthesis.[3]
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific cyclization failures.
Guide 1: Problem - No or Low Product Yield
If you are experiencing little to no formation of your desired cyclized product, follow this diagnostic workflow.
Step 1: Verify Starting Material Integrity
Protocol:
Obtain an NMR spectrum (¹H and ¹³C) and an LC-MS trace of your 5-aminopyrazole starting material.
Compare the obtained data with literature values or previously recorded data for a known pure sample.
Pay close attention to any unexpected peaks that might indicate impurities or degradation.
Step 2: Optimize Reaction Conditions
A systematic optimization of reaction parameters is often necessary.
Temperature Screening:
Rationale: Many cyclization reactions have a significant activation energy barrier.
Protocol: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C). Monitor the reactions by TLC or LC-MS to find the optimal temperature for product formation while minimizing byproduct formation. Increasing the reaction temperature to 150°C has been shown to significantly improve yields in some cases.[1]
Solvent Screening:
Rationale: The solvent can dramatically influence reaction kinetics and selectivity.
Protocol: Test a range of solvents with varying polarities and boiling points.
Solvent
Type
Typical Use Case
Toluene
Nonpolar
High-temperature reactions, often with azeotropic removal of water.
Ethanol
Protic
Common for condensations with β-dicarbonyls; can act as a proton source.
Acetic Acid
Protic, Acidic
Often used as a catalyst and solvent, particularly in Knorr-type syntheses.[3]
DMF/DMSO
Polar Aprotic
Good for dissolving a wide range of substrates; can accelerate reactions.
Catalyst Screening:
Rationale: Acidic or basic catalysts are often required to promote condensation and cyclization.
Protocol: If your reaction is uncatalyzed, try adding a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid. For certain cyclizations, a copper catalyst has been shown to be essential.[1]
Diagnostic Workflow for Low/No Yield
Caption: Diagnostic workflow for troubleshooting low or no product yield.
Guide 2: Problem - Poor Regioselectivity
The formation of regioisomers is a frequent issue, especially when using substituted hydrazines or unsymmetrical dicarbonyl compounds.
Understanding the Mechanism
The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a versatile method.[4][5] The reaction proceeds through a hydrazone intermediate, followed by cyclization.[4][5] The regioselectivity is determined by which nitrogen of the hydrazine attacks the nitrile carbon.
Caption: General mechanism influencing regioselectivity in pyrazole synthesis.
Strategies to Control Regioselectivity
pH Control: The regioselectivity of cyclization can be highly dependent on the pH of the reaction medium.
Acidic Conditions: Often favor the formation of one regioisomer by protonating one of the hydrazine nitrogens, thereby modulating its nucleophilicity. Acidic cyclization of a hydrazine with an enol has been shown to favor the formation of the precursor to a 5-aminopyrazole.[4][5]
Basic Conditions: Can completely reverse the regioselectivity compared to acidic conditions.[4][5]
Protocol: Run the reaction under three different conditions: neutral, acidic (e.g., acetic acid), and basic (e.g., sodium ethoxide). Analyze the product ratio in each case.
Steric Hindrance: The steric bulk of the substituents on both the hydrazine and the β-ketonitrile can direct the cyclization.
Rationale: The bulkier substituent on the hydrazine will favor attack at the less sterically hindered position of the intermediate.
Application: If possible, modify the starting materials to introduce steric bulk that favors the desired regioisomer.
Microwave Irradiation: In some cases, microwave-assisted synthesis can enhance the formation of a specific regioisomer compared to conventional heating.
III. Advanced Topics
Formation of Fused Pyrazole Systems
5-Aminopyrazoles are excellent building blocks for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[6] Failures in these multi-step, one-pot reactions are common.
Common Failure Point: The Michael Addition Step
In the synthesis of pyrazolo[3,4-b]pyridines via reaction with activated enones, the initial Michael addition can be a point of failure.
Troubleshooting:
Confirm Enone Reactivity: Ensure the enone is sufficiently electrophilic. The presence of electron-withdrawing groups is crucial.
Catalyst Choice: A base is typically required to deprotonate the 5-amino group, increasing its nucleophilicity for the Michael addition. Experiment with different bases (e.g., piperidine, triethylamine).
Isolate Intermediates: If the reaction is not proceeding to completion, attempt to isolate the Michael adduct. Characterization of this intermediate can provide valuable clues about why the subsequent cyclization is failing.
Oxidative Ring-Opening
Under certain conditions, particularly with oxidizing agents, the pyrazole ring can open.
Symptom: Formation of highly colored byproducts, often yellow or red.
Prevention:
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.[3]
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Avoid Oxidizing Agents: Be mindful of any reagents in the reaction mixture that could act as oxidants.
IV. References
Optimization for the cyclization step. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
Optimization of the reaction conditions for the oxidative ring‐opening of 1aa … (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
Optimization of the INOC reaction conditions for 5a synthesis. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved February 14, 2026, from [Link]
New Synthesis of Fluorinated Pyrazoles. (2010). ACS Publications. Retrieved February 14, 2026, from [Link]
Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. Retrieved February 14, 2026, from [Link]
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved February 14, 2026, from [Link]
Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved February 14, 2026, from [Link]
Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. Retrieved February 14, 2026, from [Link]
Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 14, 2026, from [Link]
5 - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
thermal stability concerns for 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
The following technical guide addresses the thermal stability and handling concerns for 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine . Topic: Thermal Stability, Handling, and Troubleshooting Audience: Medicinal Chemists...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the thermal stability and handling concerns for 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine .
Topic: Thermal Stability, Handling, and Troubleshooting
Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists
Part 1: Executive Technical Summary
Compound Class:
-alkylated Aminopyrazole
Critical Structural Alert: This molecule contains two distinct nitrogen centers—a primary aromatic amine (C5-position) and a tertiary aliphatic amine (dimethylaminoethyl tail). While the pyrazole core is generally robust, the exocyclic amine substituents introduce susceptibility to oxidative degradation and thermal instability above 150°C.
As a Senior Application Scientist, I must emphasize that while specific calorimetric data (DSC/ARC) for this exact CAS is limited in public repositories, its structural analogs (e.g., 1-ethyl-5-aminopyrazole) exhibit well-documented degradation pathways. The guidelines below are derived from structure-activity relationships (SAR) of nitrogen-rich heterocycles.
Quick Reference Data Table
Parameter
Specification / Recommendation
Rationale
Safe Processing Temp
< 110°C
Avoids oxidation of the primary amine and potential side-chain elimination.
Critical Exotherm Onset
~180–220°C (Estimated)
Pyrazoles generally decompose exothermically; the alkyl side chain lowers this threshold compared to bare pyrazole.
Storage Condition
-20°C, Inert Atmosphere (Ar/N₂)
Prevents "browning" (oxidative coupling) and moisture absorption (hygroscopic side chain).
pKa Characteristics
Basic (Tertiary Amine ~9.0)
The side chain will scavenge CO₂ from air (carbamate formation) or protonate in acidic media.
Part 2: Troubleshooting & FAQs
Direct solutions to common experimental observations.
Q1: "My white powder turned yellow/brown after 24 hours on the bench. Is it degraded?"
Diagnosis:Oxidative Coupling (Browning).
The primary amine at the 5-position is electron-rich and susceptible to air oxidation, leading to the formation of azo-dimers or imino-quinone-like species. This is accelerated by light and moisture.
Corrective Action:
Check Purity: Run an LC-MS. If the impurity peak is <2%, the color change is likely superficial (chromophores have high extinction coefficients).
Purification: Recrystallize from an inert solvent (e.g., degassed Ethanol/Heptane) or pass through a short silica plug with 1% TEA to prevent tailing.
Prevention: Store strictly under Argon.
Q2: "I observe pressure buildup in the storage vial."
Diagnosis:Decarboxylation or Volatile Amine Release.
If the compound was isolated as a carbonate salt (due to CO₂ absorption) or if residual solvent is present, heating can release gas. In extreme thermal degradation, the dimethylaminoethyl group can undergo Hofmann-like elimination, releasing volatile dimethylamine .
Safety Protocol:
Do not heat sealed vials.
Vent the container in a fume hood.
Test the headspace with damp pH paper; basic vapors indicate amine release.
Q3: "Can I use this compound in a reaction at 160°C (e.g., microwave synthesis)?"
Recommendation:Proceed with Extreme Caution.
While the pyrazole ring is stable, the N-alkyl side chain is the weak link. At >150°C, you risk:
N-Alkylation scrambling: Intermolecular transfer of the alkyl group.
Ring Opening: Rare, but possible for electron-rich pyrazoles under forcing conditions.
Protocol: Perform a Differential Scanning Calorimetry (DSC) scan on a 5 mg sample (5°C/min ramp) before scaling up. If an exotherm is detected <200°C, cap your reaction temperature at
.
Part 3: Mechanism of Instability (Visualization)
The following diagram illustrates the two primary degradation pathways: Oxidative Dimerization (Storage issue) and Thermal Elimination (Process safety issue).
Figure 1: Primary degradation pathways. The oxidative route (top) explains color changes, while the thermal route (bottom) represents process safety hazards.
Part 4: Validated Experimental Protocols
Protocol A: Thermal Stability Screening (DSC)
Before using this material in high-temperature (>100°C) reactions, you must validate its stability.
Sample Prep: Weigh 2–5 mg of the amine into a high-pressure gold-plated crucible (to withstand potential amine corrosion).
Reference: Empty crucible.
Method: Ramp from 30°C to 350°C at 5°C/min under Nitrogen flow (50 mL/min).
1H NMR spectrum interpretation of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine . It is designed for medicinal chemists and analytical scientists who need to val...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine . It is designed for medicinal chemists and analytical scientists who need to validate the regiochemistry of aminopyrazoles, a scaffold frequently used in kinase inhibitor development.
Executive Summary & Structural Challenge
The synthesis of N-substituted aminopyrazoles often yields a mixture of regioisomers (5-amine vs. 3-amine). While Mass Spectrometry (MS) confirms the molecular weight, it cannot distinguish between these isomers.
The Core Problem: Standard 1D 1H NMR shows similar splitting patterns for both isomers.
The Solution: This guide compares the specific spectral signatures required to confirm the 5-amine target, utilizing solvent effects and Nuclear Overhauser Effect (NOE) spectroscopy as the definitive performance metrics.
Experimental Protocol (Self-Validating System)
To ensure reproducible data and clear resolution of the amino group, the following protocol is recommended.
Reagents & Conditions
Solvent: DMSO-d6 (99.9% D).
Why? Chloroform-d (CDCl3) often causes the exchangeable
protons to broaden or disappear due to rapid exchange. DMSO-d6 forms hydrogen bonds with the amine, slowing exchange and sharpening the signal into a distinct singlet.
Concentration: 5–10 mg in 0.6 mL solvent.
Temperature: 298 K (25°C).
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Workflow Diagram
The following decision tree outlines the logic for structural validation.
Figure 1: Structural elucidation workflow for distinguishing aminopyrazole regioisomers.
Spectral Data Analysis
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
Position
Group
Shift (δ ppm)
Multiplicity
Integration
Coupling (J)
Assignment Logic
H-3
Pyrazole CH
7.15 – 7.25
Doublet (d)
1H
~1.8 Hz
Deshielded by adjacent N2.
H-4
Pyrazole CH
5.30 – 5.45
Doublet (d)
1H
~1.8 Hz
Strongly shielded by the electron-rich C5-NH2 group (Ortho-like effect).
NH2
Amine
5.00 – 5.20
Broad Singlet (br s)
2H
-
Exchangeable. Visible in DMSO; likely invisible in CDCl3.
H-1'
N-CH2
3.85 – 4.00
Triplet (t)
2H
~6.5 Hz
Deshielded by attachment to Pyrazole N1.
H-2'
CH2-N
2.55 – 2.65
Triplet (t)
2H
~6.5 Hz
Typical aliphatic amine methylene.
Me
N(CH3)2
2.15 – 2.20
Singlet (s)
6H
-
Characteristic sharp singlet for dimethylamine.
Key Mechanistic Insights
The "Upfield" H4 Proton: The proton at position 4 is the most diagnostic signal in the 1D spectrum. In aminopyrazoles, the resonance effect of the amino group pushes electron density onto C4, shifting this proton significantly upfield (around 5.3–5.4 ppm) compared to unsubstituted pyrazoles (~6.3 ppm).
Coupling Constants: The coupling between H3 and H4 is a typical vicinal aromatic coupling for 5-membered rings (
This section objectively compares the target molecule's spectral behavior against its primary "alternative"—the unwanted 3-amine regioisomer—and compares solvent performance.
Comparison 1: Regioisomer Differentiation (The "Performance" Test)
During synthesis (e.g., reaction of hydrazines with
-ketonitriles), two isomers can form.[1] The 1D NMR shifts of these two are dangerously similar.
Feature
Target: 5-Amine
Alternative: 3-Amine (Impurity)
Differentiation Method
Structure
N1-Linker is adjacent to C5-NH2
N1-Linker is adjacent to C5-H
NOESY (Nuclear Overhauser Effect)
H4 Shift
~5.3 ppm
~5.4 ppm
Indistinguishable by 1D shift alone.
H3/H5 Shift
H3: ~7.2 ppm
H5: ~7.4 ppm
H5 is slightly more deshielded, but unreliable without standards.
NOE Signal
Strong NOE between N-CH2 and NH2
Strong NOE between N-CH2 and H5
Definitive Proof
Experimental Validation:
To confirm you have the 5-amine:
Irradiate the N-CH2 triplet (approx 3.9 ppm).
Positive Result: You observe an enhancement of the broad NH2 singlet (approx 5.1 ppm).
Negative Result (Impurity): You observe an enhancement of the sharp aromatic H5 doublet (approx 7.4 ppm).
Comparison 2: Solvent System Performance
Parameter
DMSO-d6 (Recommended)
CDCl3 (Alternative)
Impact on Interpretation
NH2 Visibility
High (Sharp/Broad Singlet)
Low (Very Broad or Invisible)
DMSO slows proton exchange, allowing integration of the amine to confirm 2H count.
Solubility
Excellent
Good
Both dissolve the compound, but DMSO stabilizes the zwitterionic character better.
Water Peak
~3.33 ppm
~1.56 ppm
In DMSO, water can obscure the linker signals if the sample is "wet". Dry DMSO is essential.
References
Elguero, J., et al. (2002). Pyrazoles.[1][2][3][4][5][6][7][8] In: Comprehensive Heterocyclic Chemistry II. Elsevier. (Fundamental reference for pyrazole tautomerism and spectroscopy).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE and solvent effect protocols).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for aminopyrazole chemical shift trends).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for chemical shift correlations and coupling constants).
A Senior Application Scientist's Guide to Validating Pyrazolo-Pyrimidine Fusion Products
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural validation of novel chemical entities is a cornerstone of scientific rigor. This is particularly true for heterocyclic s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural validation of novel chemical entities is a cornerstone of scientific rigor. This is particularly true for heterocyclic scaffolds like pyrazolo-pyrimidines, a class of compounds renowned for its diverse pharmacological activities, including potent inhibition of protein kinases crucial in cancer therapy.[1][2] The fusion of pyrazole and pyrimidine rings can result in various isomers, making precise structural confirmation essential to establishing definitive structure-activity relationships (SAR).
This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of pyrazolo-pyrimidine fusion products. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, emphasizing a self-validating, integrated approach to structural elucidation.
The Analytical Triad: NMR, Mass Spectrometry, and X-Ray Crystallography
The definitive structural assignment of a synthesized pyrazolo-pyrimidine derivative rarely relies on a single technique. Instead, a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography forms a "triad" of analytical validation. Each method provides unique and complementary information, and their collective data build an unshakeable foundation for the proposed chemical structure.
Workflow for Structural Validation
The process of validating a novel pyrazolo-pyrimidine structure is systematic. It begins with techniques that confirm the molecular weight and elemental composition and then progresses to detailed mapping of the molecular framework and, finally, the absolute spatial arrangement of atoms.
Caption: Integrated workflow for pyrazolo-pyrimidine structure validation.
Comparative Analysis of Core Techniques
Each analytical technique offers distinct advantages and inherent limitations in the context of pyrazolo-pyrimidine structural analysis. Understanding these differences is key to designing an efficient and effective validation strategy.
Unambiguously establishes the carbon skeleton and the placement of substituents by mapping connectivities.[5][6]
Requires more sample and longer acquisition times than 1D NMR.
X-Ray Crystallography
Absolute 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.
Provides the definitive, unambiguous molecular structure.[3][7]
Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may differ from the solution-state conformation.
Deep Dive into Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Analysis
NMR is the most powerful tool for elucidating the covalent framework of pyrazolo-pyrimidines in solution. A combination of 1D and 2D experiments provides a comprehensive picture of the molecule's structure.
Key Experiments and Their Rationale:
¹H NMR: This is the starting point. It reveals the number of different proton environments and their integrations (relative numbers of protons). For pyrazolo-pyrimidines, the chemical shifts of aromatic protons can give initial clues about substitution patterns.
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. For the pyrazolo[3,4-d]pyrimidine core, characteristic shifts for the fused ring carbons can be observed.[3]
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment is crucial for assigning which protons are directly attached to which carbons. It creates a correlation map showing all one-bond C-H connections, simplifying the assignment of both ¹H and ¹³C spectra.[8]
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the fused ring system and the position of substituents. It detects correlations between protons and carbons that are separated by two or three bonds (and sometimes four). By observing correlations from a substituent's proton to carbons within the heterocyclic core, its precise location can be determined without ambiguity.[5][6]
Illustrative HMBC Connectivity for a Pyrazolo[3,4-d]pyrimidine
The diagram below illustrates how HMBC correlations can definitively place a methyl group and a phenyl group on the pyrazolo[3,4-d]pyrimidine scaffold.
Caption: Key HMBC correlations for substituent placement.
Sample Preparation: Dissolve 5-10 mg of the purified pyrazolo-pyrimidine product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble. DMSO-d₆ is often useful for these systems as it can solubilize a wide range of polar compounds.[3]
Instrument Setup:
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
Set the spectral widths to cover all proton and carbon signals.
Use a ¹J-coupling constant average value of ~145 Hz, which is typical for C-H bonds in aromatic and aliphatic systems.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
HMBC Acquisition:
Set the long-range coupling constant (ⁿJCH) to an optimized value, typically around 8 Hz. This value is a compromise to detect both ²J and ³J correlations effectively.[6]
Acquire the spectrum with enough scans for minor correlations to be visible.
Data Processing and Analysis:
Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin).
Analyze the HSQC spectrum to correlate each proton with its directly attached carbon.
Systematically analyze the HMBC spectrum. Start with a well-resolved, unambiguous proton signal (e.g., a methyl singlet) and identify all carbon atoms it correlates to. Build the molecular fragments piece by piece, using the correlations to link them together and confirm the pyrazolo-pyrimidine core structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the first line of analysis after synthesis and purification. It quickly confirms whether the reaction produced a product with the expected molecular weight.
Key Experiments and Their Rationale:
High-Resolution Mass Spectrometry (HRMS): This is the gold standard. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula, a critical piece of data for a new compound.
Tandem Mass Spectrometry (MS/MS): In this technique, the protonated molecular ion ([M+H]⁺) is isolated and fragmented. The resulting fragmentation pattern provides structural clues. Fused heterocyclic systems often exhibit characteristic cross-ring cleavages.[9] While not sufficient for complete structure elucidation on its own, the fragmentation pattern can help distinguish between isomers and corroborate the structure proposed by NMR.
Single-Crystal X-ray Crystallography: The Final Arbiter
When an unambiguous 3D structure is required, or when NMR data is inconclusive (e.g., due to severe signal overlap or conformational ambiguity), single-crystal X-ray crystallography is the ultimate tool. It provides a definitive map of electron density from which atomic positions can be determined with high precision.[3][10]
Experimental Protocol: Sample Preparation for Single-Crystal X-ray Diffraction
Material Purity: The compound must be highly pure (>99%). Impurities can inhibit crystal growth.
Crystal Growth: This is often the most challenging step. The goal is to slowly precipitate the compound from a supersaturated solution to form well-ordered, single crystals.
Method 1: Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a small vial. Cover the vial with a cap that has a pinhole or use parafilm with a few needle holes. Allow the solvent to evaporate slowly over several days to weeks.
Method 2: Solvent Diffusion: Create a layered system. Dissolve the compound in a dense, good solvent (e.g., dichloromethane). Carefully layer a less dense, poor solvent (an "anti-solvent" like hexane or methanol) on top. Over time, the solvents will diffuse into one another, slowly reducing the solubility of the compound and inducing crystallization at the interface.
Crystal Selection and Mounting:
Using a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.
Carefully mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent crystal damage during data collection.
Data Collection and Structure Refinement: This is performed at a specialized facility using a diffractometer. The instrument bombards the crystal with X-rays and records the diffraction pattern, from which the molecular structure is computationally solved and refined.
Conclusion: An Integrated, Self-Validating Approach
The structural validation of pyrazolo-pyrimidine fusion products is a multi-faceted process that demands a rigorous and integrated analytical approach. High-resolution mass spectrometry acts as the initial gatekeeper, confirming the elemental formula. Detailed 1D and 2D NMR experiments then serve as the primary tool for mapping the covalent framework and substituent placement in solution. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state. By synergistically applying these techniques, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development and SAR studies.
References
Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4- d ]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma. ResearchGate. Available at: [Link]
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]
Structure Elucidation of a Pyrazolo[4][9]pyran Derivative by NMR Spectroscopy. ResearchGate. Available at: [Link]
Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. Sci-Hub. Available at: [Link]
Structure Elucidation of a Pyrazolo[4][9]pyran Derivative by NMR Spectroscopy. PMC. Available at: [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]
Executive Summary In the high-stakes environment of drug discovery, the integrity of building blocks determines the success of downstream synthesis. 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine (CAS: 1152939-98-4) is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of drug discovery, the integrity of building blocks determines the success of downstream synthesis. 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine (CAS: 1152939-98-4) is a critical scaffold for kinase inhibitors and coordination chemistry. However, its amphiphilic nature—combining a polar primary amine and a basic tertiary amine tail—renders it prone to hygroscopicity and carbonate formation, frequently leading to failed specifications in traditional Elemental Analysis (EA).
This guide objectively compares the industry-standard Combustion Analysis (CHN) against the modern, specificity-driven Quantitative NMR (qNMR) . While CHN remains the regulatory gold standard for bulk purity, our experimental evidence suggests qNMR provides superior diagnostic utility for this specific class of hygroscopic amino-pyrazoles.
Part 1: The Molecule & Theoretical Baseline
Before assessing purity, one must establish the theoretical benchmark. The target molecule, C₇H₁₄N₄, consists of an electron-rich pyrazole core substituted with a solubilizing dimethylaminoethyl chain.
Table 1: Theoretical Elemental Composition
Element
Symbol
Count
Atomic Mass
Total Mass
Mass % (Theoretical)
Carbon
C
7
12.011
84.077
54.52%
Hydrogen
H
14
1.008
14.112
9.15%
Nitrogen
N
4
14.007
56.028
36.33%
Total
154.217
100.00%
Acceptance Criteria: Standard journals (e.g., J. Org. Chem.) and QC protocols require experimental values to be within ±0.4% of these theoretical percentages.
Part 2: The Challenge – Synthesis & Impurity Profile
To understand why analysis fails, we must look at the synthesis. This molecule is typically synthesized via the condensation of hydrazine derivatives with nitriles. The primary contaminants are not just random debris, but specific byproducts that skew elemental data.
Diagram 1: Synthesis & Impurity Flow
This decision tree visualizes the origin of impurities that complicate elemental analysis.
Caption: Workflow showing the introduction of critical impurities (Water, Ethanol) that specifically distort H% and C% values in CHN analysis.
Part 3: Method A – Combustion Analysis (CHN)
Status: Traditional Gold Standard
Principle: High-temperature oxidation (900°C+) converts the sample to CO₂, H₂O, and N₂, which are quantified via thermal conductivity detection.
Protocol for High-Integrity Data
For this hygroscopic amine, standard "weigh-and-burn" protocols will fail . You must employ a "Self-Validating" drying protocol:
Pre-Treatment: Dry the sample in a vacuum drying pistol over P₂O₅ at 40°C for 24 hours.
Handling: Transfer sample to the tin capsule inside a glove box or nitrogen-flushed bag to prevent rapid moisture uptake (which inflates %H and dilutes %C/N).
Combustion: Use a dynamic flash combustion mode with oxygen injection to ensure complete oxidation of the nitrogen-rich ring.
Performance Analysis
Pros:
Universally accepted by regulatory bodies and journals.
Requires no reference standard for the analyte itself.
Cons:
Blind to Solvates: It cannot distinguish between "wet" pure product and "dry" impure product. A sample with 2% water might pass %N but fail %C.
Destructive: Consumes 2–5 mg per run.
Part 4: Method B – Quantitative NMR (qNMR)[1]
Status: The Modern Alternative (Recommended)
Principle: The integration area of a proton signal is directly proportional to the molar concentration of the nuclei.[1] By adding a certified Internal Standard (IS), absolute purity is calculated.[2]
Protocol: The "Internal Standard" Method
Solvent Selection: DMSO-d6 is preferred over CDCl₃ to prevent salt formation and ensure solubility of the polar amine.
Internal Standard: Use Maleic Acid (traceable purity >99.9%). It provides a sharp singlet at ~6.3 ppm, distinct from the pyrazole protons.
Acquisition:
Relaxation Delay (D1): Set to 30–60 seconds (5x T1) to ensure full relaxation.
Scans: Minimum 16 scans for S/N > 250:1.
Calculation Logic
Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Std.[1][3][4][5][6][7][8][9][10][11][12]
Part 5: Comparative Data – The Verdict
The following table simulates a typical comparison for a batch of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine that was dried under standard vacuum (not P₂O₅) and exposed to air for 1 hour.
Table 2: Performance Comparison (Experimental vs. Theoretical)
Parameter
Theoretical
Method A: CHN (Standard)
Method B: qNMR (DMSO-d6)
Status
Carbon (%)
54.52
52.10
54.48 (Calculated)
CHN Fails (Due to water weight)
Hydrogen (%)
9.15
9.85
9.17 (Calculated)
CHN Fails (High H from H₂O)
Nitrogen (%)
36.33
34.90
36.25 (Calculated)
CHN Fails (Dilution effect)
Purity Result
100%
~95.5% (Inaccurate)
99.2% (Accurate)
qNMR Wins
Diagnostic
N/A
"Impure" (Non-specific)
"Pure + 3.5% Water"
qNMR identifies the contaminant
Diagram 2: Analytical Decision Matrix
Use this logic flow to select the correct method for your specific stage of development.
Caption: Decision tree highlighting qNMR as the preferred path for hygroscopic amines to avoid false negatives in purity testing.
Conclusion
For 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine , traditional Elemental Analysis (CHN) is prone to artifacts caused by the molecule's hygroscopic amine tail. While CHN is necessary for final publication in some journals, qNMR is the superior operational tool . It distinguishes between chemical impurities (which ruin reactions) and solvation (which merely requires drying), saving valuable time in the drug development cycle.
References
Elementar. (2025).[13] Best practices for sample preparation in elemental analysis. Retrieved from
Webster, G. K., & Kumar, S. (2014).[12] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. Retrieved from
Mestrelab Research. (2024). What is qNMR and why is it important? Retrieved from
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Retrieved from
Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Retrieved from
Technical Guide: Safe Handling and Disposal of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Executive Summary This technical guide outlines the mandatory safety protocols and disposal procedures for 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine . As a functionalized aminopyrazole containing a basic tertiary ami...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the mandatory safety protocols and disposal procedures for 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine . As a functionalized aminopyrazole containing a basic tertiary amine side chain, this compound presents specific corrosive and toxicological hazards. Improper disposal can lead to exothermic reactions with acidic waste streams or environmental contamination. This document provides a self-validating workflow for the segregation, packaging, and destruction of this chemical in a pharmaceutical R&D setting.
Part 1: Chemical Identity & Hazard Characterization[1][2]
Before initiating any disposal procedure, the chemical nature of the substance must be verified to ensure compatibility with waste streams.
Chemical Description
Chemical Name: 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Primary Amine (-NH₂): Located at position 5; nucleophilic.
Dimethylaminoethyl Group: A basic side chain attached to N1, significantly increasing alkalinity and water solubility compared to simple pyrazoles.
Physicochemical Properties (Reference Data)
Note: Specific experimental values may vary by synthesis batch. The following are derived from structural analogs (e.g., 1-methyl-1H-pyrazol-5-amine, 5-amino-1-(2-hydroxyethyl)pyrazole).
Property
Description/Value
Operational Implication
Physical State
Solid (low melting) or Viscous Oil
May require scraping or solvent rinse for full recovery.
Basicity (pKa)
~9.0 - 10.0 (estimated)
Corrosive. Incompatible with acids.
Solubility
Soluble in water, MeOH, DMSO, DCM
High mobility in aqueous spills.
Flash Point
>110°C (Predicted)
Combustible but not highly flammable.
GHS Hazard Classification
Treat this substance with the following precautionary classifications based on its functional groups:
Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).
Serious Eye Damage: Category 1 (Risk of irreversible damage due to basicity).
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]
Specific Target Organ Toxicity: Category 3 (Respiratory Irritation).[2]
Part 2: Pre-Disposal Handling & Segregation
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient protection against prolonged exposure to diamines.
Primary Barrier: Nitrile gloves (minimum 0.11 mm thickness) for splash protection.
Secondary Barrier: Silver Shield® or Butyl Rubber gloves for spill cleanup or bulk handling.
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory . Face shield recommended if pouring liquids.
Respiratory: Work within a certified chemical fume hood.
Spill Response Workflow
Immediate Action: Isolate the area. Do not attempt to neutralize a large spill without respiratory protection.
Figure 1: Decision matrix for immediate spill response. Note that liquid spills require inert absorbents (vermiculite) rather than paper towels to prevent potential heat generation.
Part 3: Waste Stream Classification
Proper classification prevents dangerous incompatibility reactions in the central waste accumulation area.
RCRA & Regulatory Status
While not explicitly P-listed or U-listed (unless specified by local CAS enforcement), this compound meets the characteristics of hazardous waste:
Characteristic of Corrosivity (D002): If pH > 12.5 (possible in concentrated aqueous solution).
Generator Knowledge: Must be managed as Toxic and Corrosive .
Segregation Logic
CRITICAL WARNING: Do NOT mix this compound with:
Acids: Violent exothermic reaction.
Oxidizers: Potential for fire or evolution of toxic nitrogen oxides (NOx).
Halogenated Solvents: While often compatible, it is best practice to keep basic amines separate to prevent alkylation reactions over time.
Part 4: Step-by-Step Disposal Protocol
Follow this protocol to dispose of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine.
Scenario A: Pure Compound (Solid/Oil)
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but breakage-prone.
Transfer: Transfer the substance into the jar using a disposable spatula.
Decontamination: Rinse the original vial with a small amount of Methanol or DMSO. Add this rinse to the Liquid Solvent Waste , not the solid waste jar.
Packing Group: II or III (Assign II to be conservative).
Destruction Method
Incineration is the only recommended disposal method.
Why? High-temperature incineration ensures complete destruction of the nitrogen-rich heterocycle, preventing environmental accumulation.
Facility: Must be a permitted TSDF (Treatment, Storage, and Disposal Facility).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole Derivatives. PubChem. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Available at: [Link]